Product packaging for ENMD-1198(Cat. No.:CAS No. 864668-87-1)

ENMD-1198

Cat. No.: B1684617
CAS No.: 864668-87-1
M. Wt: 311.4 g/mol
InChI Key: YQJWOUQGXATDAE-ACNBBOPNSA-N
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Description

antineoplastic agent and tubulin modulator;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO2 B1684617 ENMD-1198 CAS No. 864668-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,13R,14S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJWOUQGXATDAE-ACNBBOPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235571
Record name 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864668-87-1
Record name 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-1198
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENMD-1198
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ENMD-1198: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1198 is a novel, orally active, small molecule with a multi-faceted mechanism of action that primarily targets microtubule dynamics and key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The primary modes of action of this compound include the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis, and the inhibition of critical pro-cancer signaling pathways, notably HIF-1α and STAT3, which in turn suppresses angiogenesis and tumor growth. Currently, there is no direct evidence to suggest that this compound functions as an inhibitor of the Hedgehog signaling pathway.

Core Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] The disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2]

G2/M Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, this compound induces a cell cycle block at the G2/M phase.[2] This prevents cancer cells from successfully completing mitosis, thereby halting their proliferation.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4] This is a key mechanism by which this compound eliminates cancer cells.

Inhibition of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

HIF-1α Pathway

This compound significantly reduces the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[5][6] By inhibiting HIF-1α, this compound downregulates the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[5][6] This contributes to the anti-angiogenic properties of the compound.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream signaling.[5][6]

Other Signaling Pathways

This compound also inhibits the phosphorylation of other important kinases involved in cancer cell signaling, including MAPK/Erk, PI-3K/Akt, and FAK.[5]

Anti-Angiogenic and Vascular-Disrupting Properties

A hallmark of this compound's mechanism of action is its potent anti-angiogenic and vascular-disrupting effects. It inhibits the proliferation, motility, migration, and morphogenesis of endothelial cells, which are the building blocks of blood vessels. Furthermore, this compound can disrupt pre-existing tumor vasculature, cutting off the blood supply that is essential for tumor growth and metastasis.

Hedgehog Signaling Pathway

A targeted investigation was conducted to determine if this compound has any inhibitory effects on the Hedgehog signaling pathway. Extensive searches of the scientific literature did not yield any direct evidence to support a role for this compound as an inhibitor of key components of this pathway, such as Smoothened (SMO) or the GLI family of transcription factors. Therefore, at present, inhibition of the Hedgehog pathway is not considered a mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HUH-7Hepatocellular Carcinoma2.5[5]
HepG2Hepatocellular Carcinoma2.5[5]
Table 2: In Vivo Efficacy of this compound
Tumor ModelTreatmentOutcomeReference
HUH-7 Xenograft200 mg/kg/daySignificant reduction in tumor growth and vascularization[5]

Experimental Protocols

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization in vitro.

Methodology:

  • Purified tubulin is incubated with GTP and a fluorescence- or turbidity-based reporter in a multi-well plate.

  • This compound at various concentrations is added to the wells.

  • The plate is incubated at 37°C to induce polymerization.

  • The change in fluorescence or absorbance is measured over time using a plate reader.

  • Inhibition of polymerization is quantified by comparing the polymerization curves of treated versus untreated samples.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

  • Cancer cells are seeded and treated with this compound for a specified duration.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined based on the PI fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

  • Cells are treated with this compound.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

  • The percentage of live, early apoptotic, late apoptotic, and necrotic cells is determined based on the fluorescence signals of Annexin V and PI.

Western Blotting for HIF-1α and Phospho-STAT3

Objective: To assess the effect of this compound on the protein levels of HIF-1α and the phosphorylation of STAT3.

Methodology:

  • Cells are treated with this compound under normoxic or hypoxic conditions (for HIF-1α).

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, phospho-STAT3 (Tyr705), and total STAT3.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously injected with cancer cells.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • This compound is administered orally at a predetermined dose and schedule.

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Visualizations

ENMD_1198_Mechanism_of_Action cluster_0 This compound Direct Effects cluster_1 Cellular Consequences cluster_2 Signaling Pathway Inhibition This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to colchicine site HIF-1α HIF-1α This compound->HIF-1α Inhibits activity STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition β-tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Tumor Growth Tumor Growth Apoptosis->Tumor Growth Inhibits VEGF Expression VEGF Expression HIF-1α->VEGF Expression Decreases Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibits VEGF Expression->Angiogenesis Decreases Angiogenesis->Tumor Growth Inhibits

Caption: Overall mechanism of action of this compound in cancer cells.

Cell_Cycle_Analysis_Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis quantification Quantify Cell Cycle Phases analysis->quantification

Caption: Experimental workflow for cell cycle analysis.

Signaling_Pathway_Inhibition cluster_HIF HIF-1α Pathway cluster_STAT STAT3 Pathway ENMD1198 This compound HIF1a HIF-1α Activation ENMD1198->HIF1a Inhibits STAT3p STAT3 Phosphorylation ENMD1198->STAT3p Inhibits VEGF VEGF Expression HIF1a->VEGF Angiogenesis1 Angiogenesis VEGF->Angiogenesis1 Tumor_Growth Tumor Growth, Proliferation, Survival Angiogenesis1->Tumor_Growth Promotes STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3p->STAT3_dimer Gene_exp Pro-oncogenic Gene Expression STAT3_dimer->Gene_exp Gene_exp->Tumor_Growth Promotes

Caption: Inhibition of HIF-1α and STAT3 signaling pathways by this compound.

References

ENMD-1198: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a novel, orally active, small molecule with a multifaceted mechanism of action that primarily involves microtubule destabilization, leading to anti-proliferative and anti-angiogenic effects. Developed as a second-generation analog of 2-methoxyestradiol (2ME2), this compound was designed to overcome the metabolic instability of its parent compound, thereby enhancing its pharmacokinetic profile and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action, including its impact on critical signaling pathways, and presents key quantitative data from in vitro and in vivo studies. Detailed methodologies for pivotal experiments are also described to provide a thorough understanding of the scientific basis for its development.

Discovery and Medicinal Chemistry

The development of this compound was driven by the need to improve upon the therapeutic properties of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-tumor and anti-angiogenic activities. While promising, 2ME2's clinical utility was hampered by its rapid metabolism, primarily through conjugation at the 3 and 17 positions and oxidation at the 17-position. This led to a focused medicinal chemistry effort to generate metabolically stable analogs with enhanced anti-tubulin properties.

This compound, chemically known as 2-methoxyestra-1,3,5(10)16-tetraene-3-carboxamide, emerged as a lead candidate from these efforts.[1] The key structural modification involved the substitution of the hydroxyl groups at the metabolically active positions of 2ME2.[2] Specifically, the introduction of a 3-carboxyamide group was found to improve both antiproliferative activity and plasma drug levels.[2] This modification resulted in a compound with significantly improved metabolic stability, with over 65% of the compound remaining after a 2-hour incubation with hepatocytes, and increased plasma levels upon oral administration compared to 2ME2.[1]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged mechanism of action, primarily centered on the disruption of microtubule dynamics.

2.1. Microtubule Destabilization: this compound acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[3] This interaction inhibits microtubule polymerization, leading to the disruption of the mitotic spindle, G2-M cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1]

2.2. Inhibition of Key Signaling Pathways: Preclinical studies have demonstrated that this compound modulates several critical signaling pathways involved in tumor growth, survival, and angiogenesis:

  • HIF-1α Inhibition: this compound has been shown to reduce the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia, including the regulation of angiogenesis.[1]

  • STAT3 Inhibition: The activation of Signal Transducer and Activator of Transcription 3 (STAT3) is also significantly reduced by this compound. STAT3 is a transcription factor implicated in oncogenesis and metastasis, and its inhibition contributes to the anti-tumor effects of this compound.

  • Downstream Effector Inhibition: this compound has been observed to inhibit the phosphorylation of several key downstream signaling molecules, including MAPK/Erk, PI-3K/Akt, and FAK.[4] This disruption of pro-survival and pro-proliferative signaling further contributes to its anti-cancer activity.

2.3. Anti-Angiogenic and Vascular-Disrupting Properties: this compound exhibits potent anti-angiogenic and vascular-disrupting effects. It inhibits endothelial cell proliferation, motility, migration, and morphogenesis.[3] Furthermore, it has been shown to decrease the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in endothelial cells.[3] Videomicroscopy experiments have revealed that this compound can rapidly disrupt pre-formed vascular structures, highlighting its potential as a vascular-disrupting agent.[3]

Below is a graphical representation of the signaling pathways affected by this compound.

ENMD1198_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENMD1198 This compound VEGFR2 VEGFR-2 ENMD1198->VEGFR2 Decreases expression Tubulin β-Tubulin ENMD1198->Tubulin Binds to colchicine site PI3K_Akt PI-3K/Akt ENMD1198->PI3K_Akt Inhibits phosphorylation MAPK_Erk MAPK/Erk ENMD1198->MAPK_Erk Inhibits phosphorylation FAK FAK ENMD1198->FAK Inhibits phosphorylation HIF1a HIF-1α ENMD1198->HIF1a Reduces levels STAT3 STAT3 ENMD1198->STAT3 Reduces activation Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization NFkB NF-κB G2M_Arrest G2-M Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathways modulated by this compound.

Preclinical Development

3.1. In Vitro Studies: this compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported IC50 values from various in vitro studies.

Cell LineCancer TypeIC50 (µM)Reference
HMEC-1Endothelial0.4[4]
BMH29LEndothelial3.8[4]
MDA-BO2Breast Cancer~0.8[4]
RAW264.7Osteoclast Precursor~0.4[4]
HUH-7Hepatocellular Carcinoma2.5
HepG2Hepatocellular Carcinoma2.5

3.2. In Vivo Studies: The anti-tumor efficacy of this compound has been evaluated in several preclinical xenograft models. Oral administration of this compound has been shown to significantly reduce tumor burden and/or increase survival.

Animal ModelCancer TypeDosing RegimenKey FindingsReference
NOD/SCID Mice with ALL XenograftsAcute Lymphoblastic Leukemia100 mg/kg/day, oral gavageSignificantly prolonged survival[3]
Subcutaneous HUH-7 Tumor ModelHepatocellular Carcinoma200 mg/kg/daySignificant reduction in tumor growth and vascularization
Non-Small Cell Lung Cancer ModelNon-Small Cell Lung CancerNot specifiedThree-fold increase in survival compared to Cisplatin[5]

3.3. Preclinical Pharmacokinetics: Pharmacokinetic studies in mice have demonstrated that oral administration of this compound results in increased plasma levels compared to its parent compound, 2ME2.[1]

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Mice200 mg/kg (oral)~1,500~2~8,000

Note: The preclinical pharmacokinetic data is approximated from graphical representations in the cited literature and should be considered illustrative.

Clinical Development

Based on its promising preclinical profile, this compound advanced into Phase 1 clinical trials in patients with advanced solid tumors.

4.1. Phase 1 Trial Design: A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered this compound.[6] The study enrolled patients with advanced cancer who had failed to respond to existing therapies.[6]

4.2. Pharmacokinetics and Metabolism: The Phase 1 trial provided key insights into the pharmacokinetic profile of this compound in humans.

ParameterValue
Tmax (Time to Maximum Concentration)1-2 hours
Mean Terminal Half-life15 hours
Accumulation (after multiple doses)3-fold

Pharmacokinetic analysis demonstrated dose-proportional exposures across a range of 5-30 mg/m².[5]

4.3. Safety and Tolerability: this compound was generally well-tolerated at doses up to 425 mg/m²/day. The most common drug-related adverse events were Grade 1/2 fatigue, nausea, vomiting, and constipation.[7] Dose-limiting toxicities (DLTs), specifically Grade 4 neutropenia, were observed at the 550 mg/m² dose level.[7]

4.4. Efficacy: While the primary objective of the Phase 1 study was to assess safety, preliminary evidence of anti-tumor activity was observed. Several patients experienced prolonged stable disease.[7]

4.5. Recommended Phase 2 Dose: Based on the safety and pharmacokinetic data from the Phase 1 trial, the recommended Phase 2 dose (RP2D) for this compound was determined to be 425 mg/m²/day.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

5.1. Western Blotting for Signaling Pathway Analysis:

  • Cell Lines: Human hepatocellular carcinoma cell lines HUH-7 and HepG2 were used.

  • Treatment: Cells were treated with this compound to assess its effects on constitutive and inducible activation of signaling cascades.

  • Protein Extraction and Quantification: Standard protein lysis and quantification methods were employed.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MAPK/Erk, PI-3K/Akt, FAK, STAT3) and HIF-1α. This was followed by incubation with appropriate secondary antibodies.

  • Detection: Protein bands were visualized using a suitable detection method.

5.2. In Vitro Cell Migration and Invasion Assays:

  • Methodology: The effects of this compound on cancer cell migration and invasion were evaluated using in vitro assays, likely employing Boyden chambers or similar systems.

  • Procedure: A general workflow for such an assay is depicted below.

Migration_Invasion_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Start Seed cells in serum-free medium in the upper chamber of a Transwell insert. Matrigel For invasion assays, the insert is pre-coated with Matrigel. Start->Matrigel Chemoattractant Add chemoattractant (e.g., serum) to the lower chamber. Start->Chemoattractant Incubate Incubate for a defined period to allow for cell migration/invasion. Chemoattractant->Incubate Remove_Nonmigrated Remove non-migrated cells from the upper surface of the insert. Incubate->Remove_Nonmigrated Fix_Stain Fix and stain the migrated/invaded cells on the lower surface. Remove_Nonmigrated->Fix_Stain Quantify Count the stained cells under a microscope. Fix_Stain->Quantify

References

ENMD-1198: A Technical Guide to a Novel Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a novel, orally active, small molecule that functions as a microtubule destabilizing agent. An analog of 2-methoxyestradiol (2ME2), this compound was designed for improved pharmacokinetic properties and enhanced antitumor activity. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis. Beyond its direct effects on the cytoskeleton, this compound exhibits a multi-faceted mechanism of action by inhibiting key pro-angiogenic and oncogenic transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-κB (NF-κB). This inhibition leads to potent anti-angiogenic and vascular-disrupting effects. Preclinical studies have demonstrated significant antitumor efficacy in a variety of cancer models, and the agent has been evaluated in Phase 1 clinical trials for patients with advanced cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: direct disruption of microtubule function and inhibition of key signaling pathways that drive tumor growth and angiogenesis.

1.1 Microtubule Destabilization: The primary mechanism of this compound is its interaction with the tubulin protein. It binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network has profound cellular consequences:

  • Mitotic Arrest: It leads to the arrest of the cell cycle in the G2/M phase.[2]

  • Apoptosis: The sustained mitotic arrest triggers programmed cell death (apoptosis) in tumor cells.[3][4][5]

1.2 Inhibition of Key Signaling Pathways: this compound significantly impacts several critical signaling pathways implicated in cancer progression:

  • HIF-1α Inhibition: this compound dramatically reduces the activation of HIF-1α, a key transcription factor that allows tumor cells to adapt to hypoxic environments by promoting angiogenesis.[3][6][7] This leads to decreased expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).[3][7]

  • STAT3 and NF-κB Inhibition: The agent inhibits the activation and phosphorylation of STAT3 and NF-κB, two transcription factors central to oncogenesis, metastasis, and inflammation.[3][6][7]

  • Upstream Kinase Inhibition: The reduction in HIF-1α and STAT3 activity is associated with this compound's ability to inhibit the phosphorylation of upstream signaling kinases, including MAPK/Erk, PI-3K/Akt, and Focal Adhesion Kinase (FAK).[3][7]

1.3 Anti-angiogenic and Vascular-Disrupting Effects: The combined effect of microtubule disruption and signaling pathway inhibition gives this compound potent antivascular properties.[8] It not only inhibits the formation of new blood vessels (anti-angiogenesis) by suppressing HIF-1α and reducing VEGF receptor-2 (VEGFR-2) expression, but it can also disrupt pre-existing tumor vasculature.[8][9] Videomicroscopy has shown that this compound can cause the collapse of established vascular structures within hours, an effect linked to the depolymerization of the endothelial cell microtubule network.[8]

ENMD-1198_Mechanism_of_Action cluster_drug This compound cluster_cellular Cellular Targets & Pathways cluster_effects Cellular & Physiological Outcomes ENMD1198 This compound Tubulin β-Tubulin (Colchicine Site) ENMD1198->Tubulin Binds PI3K_Akt PI-3K/Akt ENMD1198->PI3K_Akt MAPK_Erk MAPK/Erk ENMD1198->MAPK_Erk FAK FAK ENMD1198->FAK STAT3 STAT3 Activation ENMD1198->STAT3 Inhibits HIF1a HIF-1α Activation ENMD1198->HIF1a Inhibits NFkB NF-κB Activation ENMD1198->NFkB Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest PI3K_Akt->STAT3 PI3K_Akt->HIF1a MAPK_Erk->STAT3 MAPK_Erk->HIF1a VEGF VEGF Expression STAT3->VEGF Reduces HIF1a->VEGF Reduces Migration Cell Migration & Invasion NFkB->Migration Reduces Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Tumor Cell Proliferation Apoptosis->Proliferation Reduces Angiogenesis Angiogenesis / Vascularization VEGF->Angiogenesis Angiogenesis->Proliferation Reduces Migration->Proliferation Reduces

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative and Anti-Resorptive Activity of this compound

Cell Line Cancer Type Assay Duration IC50 Value (µM) Comparative IC50 (2ME2) (µM) Reference
HUH-7 Hepatocellular Carcinoma 24 hours 2.5 Not Reported [3]
HepG2 Hepatocellular Carcinoma 24 hours 2.5 Not Reported [3]
MDA-MB-231 Breast Carcinoma Not Reported ~0.2 (GI50) ~0.7 (GI50) [10]
RAW264.7 Osteoclast Precursor 48 hours ~0.4 ~1.6 [11]
HMEC-1 Dermal Microvascular Endothelial 72 hours ~0.1 ~0.6 [12]

| BMH29L | Bone Marrow Endothelial | 72 hours | ~0.15 | ~0.8 |[12] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model Cancer Type Treatment Outcome Reference
HUH-7 Subcutaneous Hepatocellular Carcinoma 200 mg/kg/day (oral) Significant reduction in tumor growth, vascularization, and proliferation. [3][7]
MDA-MB-231 Orthotopic Breast Carcinoma Not specified 94% reduction in tumor burden. [6]
ALL3, ALL7, ALL19 Acute Lymphoblastic Leukemia 100 mg/kg/day (gavage) for 28 days Significantly prolonged survival; Leukemia Growth Delay of 17-21 days. [1][13]
ALL7 Acute Lymphoblastic Leukemia 50 mg/kg/day this compound + 0.5 mg/kg Vincristine Significantly prolonged survival compared to single agent treatment. [13]

| Lewis Lung Carcinoma | Metastatic Lung Cancer | 200 mg/kg/day | Significantly improved median survival time. |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are generalized protocols for key experiments used to characterize this compound.

3.1 Tubulin Polymerization Assay This assay measures the direct effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm.[14][15]

  • Reagents: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP stock solution (100 mM), test compound (this compound) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice to prevent spontaneous polymerization.

    • Pipette the test compound or control into a pre-warmed 96-well plate. Include wells with buffer/solvent only as a negative control.

    • Initiate the reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

    • Plot absorbance versus time. Inhibition of polymerization is indicated by a lower rate of absorbance increase and a lower final plateau compared to the control.

3.2 Cell Viability Assay (Resazurin Reduction Method) This assay estimates the number of viable cells by measuring the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).[16]

  • Reagents: Cell culture medium, resazurin solution (0.15 mg/mL in DPBS), cell line of interest, this compound stock solution.

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound. Include untreated and solvent-only controls.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.

    • Add resazurin solution to each well (typically 10-20% of the well volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

    • Calculate cell viability as a percentage of the untreated control after subtracting background fluorescence.

3.3 In Vivo Subcutaneous Xenograft Model This model assesses the antitumor efficacy of a compound in a living organism.[17][18]

  • Materials: Immunodeficient mice (e.g., NOD/SCID or NSG), cancer cell line, sterile PBS or serum-free medium, Matrigel (optional), calipers, this compound formulation for oral gavage.

  • Procedure:

    • Harvest cultured cancer cells and resuspend them in sterile PBS or medium, often mixed with Matrigel to support initial tumor growth. A typical injection contains 1-10 million cells in 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of the mice.

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.

    • Administer this compound (e.g., 100-200 mg/kg) daily via oral gavage. The control group receives the vehicle solution.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).[18]

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • Analyze the data by comparing tumor growth curves between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & PK/PD cluster_clinical Preclinical to Clinical A Primary Screening: Cell Viability Assays (e.g., MTT, Resazurin) B Target Validation: Tubulin Polymerization Assay A->B Hits C Mechanistic Assays: - Western Blot (HIF-1α, STAT3) - Cell Cycle Analysis - Migration/Invasion Assays B->C Active Compounds D Xenograft Model Establishment (e.g., Subcutaneous, Orthotopic) C->D Lead Candidate Selection E Efficacy Study: - Tumor Growth Inhibition - Survival Analysis D->E F Pharmacodynamic (PD) Analysis: - Tumor Immunohistochemistry (Ki-67, CD31, HIF-1α) - Western Blot of Tumor Lysates E->F Post-treatment Analysis G Toxicology Studies F->G H Phase I Clinical Trial G->H

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a potent, orally bioavailable microtubule destabilizing agent with a well-defined, multi-modal mechanism of action. By directly targeting tubulin and concurrently inhibiting critical oncogenic and pro-angiogenic signaling pathways like HIF-1α and STAT3, it demonstrates significant antitumor and antivascular activity in a range of preclinical cancer models.[2][3][6] Its improved metabolic stability and efficacy compared to its parent compound, 2ME2, established it as a promising therapeutic candidate.[2][10] The data and protocols summarized herein provide a technical foundation for further research and development of this compound and other next-generation microtubule-targeting agents.

References

ENMD-1198: A Technical Guide to Its Apoptosis-Inducing Mechanism in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1198 is a novel, orally active, microtubule-targeting agent that has demonstrated significant antitumor activity by inducing apoptosis in various cancer cell models. As an analog of 2-methoxyestradiol (2ME2), this compound was designed for improved metabolic stability and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

This compound exerts its primary antitumor effect by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the destabilization of microtubules. This disruption of the microtubule network has profound consequences for rapidly dividing tumor cells, which rely on a functional mitotic spindle for cell division.

The immediate cellular response to this compound-induced microtubule disruption is an arrest of the cell cycle at the G2/M phase. This mitotic arrest prevents the proper segregation of chromosomes and ultimately triggers the intrinsic apoptotic pathway.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
RAW264.7Osteoclast Precursor~0.4[1]
MDA-BO2Breast CancerNot specified[1]

Further research is needed to compile a more comprehensive list of IC50 values across a wider range of tumor cell lines.

Induction of Apoptosis: Quantitative Insights

Treatment with this compound leads to a significant increase in the population of apoptotic cells. This has been quantified in various studies using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Quantitative data on the percentage of apoptotic cells at different concentrations and time points of this compound treatment is currently being compiled from ongoing research and will be included in future revisions of this guide.

G2/M Cell Cycle Arrest: A Hallmark of this compound Activity

A direct consequence of microtubule disruption by this compound is the arrest of tumor cells in the G2/M phase of the cell cycle. The percentage of cells in this phase can be quantified using flow cytometry analysis of DNA content.

Specific data detailing the percentage of cells arrested in the G2/M phase following this compound treatment in various cancer cell lines is under review and will be incorporated into this document upon availability.

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the modulation of several key signaling pathways. The primary mechanism is the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the activity of crucial transcription factors involved in tumor survival and angiogenesis.

Intrinsic Apoptotic Pathway

The prolonged arrest at the G2/M phase due to microtubule disruption is a major cellular stressor that activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

ENMD1198 This compound Microtubules Microtubule Destabilization ENMD1198->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bax Bax Activation G2M_Arrest->Bax Bcl2 Bcl-2 Inhibition G2M_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Figure 1. Intrinsic Apoptotic Pathway Induced by this compound.
Inhibition of Key Survival Pathways

Beyond its direct effects on microtubules, this compound has been shown to modulate other signaling pathways critical for tumor cell survival and proliferation.

  • HIF-1α Inhibition: this compound reduces the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that enables tumor cells to adapt to and thrive in hypoxic environments by promoting angiogenesis and anaerobic metabolism.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been observed to inhibit the activation of STAT3.

ENMD1198 This compound HIF1a HIF-1α Activation ENMD1198->HIF1a STAT3 STAT3 Activation ENMD1198->STAT3 Angiogenesis Angiogenesis HIF1a->Angiogenesis Survival Cell Survival & Proliferation STAT3->Survival

Figure 2. Inhibition of HIF-1α and STAT3 Signaling by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability and Antiproliferation Assay (MTT Assay)

cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate (24h) A->B C Treat with this compound (various concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H I Calculate IC50 values H->I

Figure 3. Experimental Workflow for MTT Assay.
  • Cell Seeding: Plate tumor cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.

Apoptosis Assay (Annexin V/PI Staining)

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry A Treat cells with this compound B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Figure 4. Experimental Workflow for Annexin V/PI Apoptosis Assay.
  • Cell Treatment: Culture tumor cells and treat them with this compound at various concentrations for the desired time points.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Flow Cytometry A Treat cells with this compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze DNA content by flow cytometry E->F G Determine percentage of cells in G0/G1, S, and G2/M phases F->G

Figure 5. Experimental Workflow for Cell Cycle Analysis.
  • Cell Treatment: Treat tumor cells with this compound.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Lyse this compound treated cells B Quantify protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with ECL substrate G->H

Figure 6. Experimental Workflow for Western Blot Analysis.
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, HIF-1α, p-STAT3, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising anticancer agent that induces apoptosis in tumor cells through a multi-faceted mechanism. Its primary action as a microtubule-destabilizing agent leads to G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway. Furthermore, its ability to inhibit key survival signaling pathways, such as those mediated by HIF-1α and STAT3, contributes to its overall antitumor efficacy.

Future research should focus on:

  • Expanding the panel of cancer cell lines tested to establish a broader profile of this compound's activity.

  • Conducting detailed time-course and dose-response studies to provide more granular quantitative data on apoptosis induction and cell cycle arrest.

  • Further elucidating the downstream effectors of HIF-1α and STAT3 inhibition by this compound.

  • Investigating the potential for synergistic effects when this compound is combined with other chemotherapeutic agents or targeted therapies.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound. The provided data, protocols, and pathway diagrams offer a framework for continued investigation into this promising therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for ENMD-1198 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ENMD-1198, a potent microtubule destabilizing agent, in preclinical in vivo mouse models of cancer. The information compiled here is based on published research and is intended to guide the design and execution of studies evaluating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is an orally active analog of 2-methoxyestradiol with a multi-faceted mechanism of action. Its primary anti-tumor effects are attributed to the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] In addition to its antimitotic activity, this compound has been shown to exert anti-angiogenic effects.[1][3] This is achieved through the inhibition of key transcription factors involved in cancer progression, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] The inhibition of these pathways leads to a reduction in the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[5][6]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways targeted by this compound.

ENMD1198_Pathway This compound Mechanism of Action ENMD1198 This compound Microtubules Microtubule Polymerization ENMD1198->Microtubules HIF1a HIF-1α ENMD1198->HIF1a STAT3 STAT3 ENMD1198->STAT3 NFkB NF-κB ENMD1198->NFkB G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF VEGF Expression HIF1a->VEGF STAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the typical dosage and administration of this compound in various mouse cancer models based on published studies.

Tumor Model Cell Line Mouse Strain Dosage Administration Route Treatment Schedule Key Findings
Hepatocellular CarcinomaHUH-7Nude200 mg/kg/dayOral GavageDaily, starting 7 days post-implantationSignificant reduction in tumor growth and vascularization.[5]
Breast Carcinoma (Orthotopic)MDA-MB-231Nude200 mg/kg/dayOralDailySignificant reduction in tumor volume.[2]
Lewis Lung Carcinoma (Metastatic)LLCC57BL/6200 mg/kg/dayOralDailySignificantly improved median survival time.[2]

Experimental Protocols

General Guidelines for Oral Administration

This compound is typically administered orally via gavage.

  • Vehicle Preparation: While the specific vehicle for this compound is not consistently reported in the literature, a common and effective vehicle for oral gavage of hydrophobic compounds in mice is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80 in sterile water.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder based on the number of animals and the desired dose.

    • Triturate the powder with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

    • Vortex the suspension thoroughly before each gavage to ensure uniform distribution.

  • Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

    • Ensure the mouse is properly restrained.

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and deliver the suspension.

    • Monitor the animal briefly after the procedure for any signs of distress.

Protocol 1: Subcutaneous Human Hepatocellular Carcinoma (HUH-7) Xenograft Model

This protocol details the establishment of a subcutaneous HUH-7 xenograft model and subsequent treatment with this compound.

Materials:

  • HUH-7 human hepatocellular carcinoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old female athymic nude mice

  • This compound

  • Vehicle for oral gavage

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture HUH-7 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Trypsinize the cells and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 HUH-7 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow for approximately 7 days, or until they reach a palpable volume of about 100 mm³.

    • Measure tumor dimensions with calipers every other day. Calculate tumor volume using the formula: (width² x length) / 2.

  • Treatment with this compound:

    • Randomize mice into treatment and control groups.

    • Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for the duration of the study (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Experimental Workflow: HUH-7 Xenograft Model

HUH7_Workflow HUH-7 Xenograft Workflow Start Start Cell_Culture Culture HUH-7 Cells Start->Cell_Culture Cell_Prep Prepare Cell Suspension (1x10^6 cells/100µL) Cell_Culture->Cell_Prep Implantation Subcutaneous Injection in Nude Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth (to ~100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Daily Oral Gavage: This compound (200 mg/kg) or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume (Every Other Day) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the HUH-7 xenograft study.

Protocol 2: Orthotopic Human Breast Cancer (MDA-MB-231) Xenograft Model

This protocol describes the establishment of an orthotopic MDA-MB-231 xenograft model to study the efficacy of this compound in a more clinically relevant tumor microenvironment.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Culture medium

  • PBS, sterile

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound

  • Vehicle for oral gavage

  • Calipers

  • Surgical instruments for orthotopic injection

Procedure:

  • Cell Culture and Preparation: Culture and prepare MDA-MB-231 cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1.5 x 10^7 cells/mL.

  • Orthotopic Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision to expose the inguinal mammary fat pad.

    • Inject 100 µL of the cell suspension (containing 1.5 x 10^6 MDA-MB-231 cells) into the mammary fat pad.

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Palpate the injection site regularly to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

  • Treatment with this compound:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 3-4 weeks).

    • Primary endpoints may include tumor growth inhibition.

    • Secondary endpoints can include assessment of metastasis to distant organs (e.g., lungs, liver) by histological analysis.

Protocol 3: Lewis Lung Carcinoma (LLC) Syngeneic Model

This protocol is for a syngeneic model, which allows for the study of this compound in the context of a competent immune system.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • Culture medium

  • PBS, sterile

  • 6-8 week old C57BL/6 mice

  • This compound

  • Vehicle for oral gavage

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture and prepare LLC cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (containing 2 x 10^6 LLC cells) subcutaneously into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

  • Treatment with this compound:

    • When tumors reach a specified size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • The primary endpoint is typically survival. Monitor mice daily for signs of morbidity and euthanize them when they reach predefined humane endpoints.

    • Tumor growth can also be monitored as a secondary endpoint.

    • At the end of the study, the median survival time for each group can be calculated and compared.

Concluding Remarks

The protocols provided herein serve as a comprehensive guide for the preclinical evaluation of this compound in various mouse models of cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this promising anti-cancer agent. Researchers should adapt these protocols as necessary to suit their specific experimental goals and institutional guidelines.

References

Application Notes and Protocols for ENMD-1198 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a potent, orally active small molecule inhibitor with significant antiproliferative and antiangiogenic properties. As a 2-methoxyestradiol analogue, it functions as a microtubule destabilizing agent, which in turn leads to the inhibition of key transcription factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Proper preparation of a sterile, accurate stock solution is paramount for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.

Physicochemical and Biological Properties of this compound

A comprehensive understanding of the characteristics of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₂₀H₂₅NO₂
Molecular Weight 311.42 g/mol
Appearance Solid
Solubility DMSO: 60-100 mg/mL
Mechanism of Action Microtubule destabilizing agent; Inhibitor of HIF-1α and STAT3
Biological Activity Antiproliferative and antiangiogenic

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE or nylon)[3]

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.11 mg of this compound (Calculation: 10 mmol/L * 1 mL * 311.42 g/mol = 3.11 mg).

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder. Using the previous example, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Sterile Filtration (Recommended): To ensure sterility for cell culture applications, it is recommended to filter the DMSO stock solution.

    • Aseptically attach a 0.22 µm DMSO-compatible syringe filter to a sterile syringe.

    • Draw the this compound/DMSO solution into the syringe.

    • Carefully filter the solution into a sterile microcentrifuge tube. It is important to note that some loss of compound may occur due to binding to the filter membrane.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

  • Application: Add the final working solution to your cell cultures and proceed with your experimental protocol.

Visualizing the Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the procedures and the compound's mechanism of action, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Workflow for this compound Solution Preparation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ENMD1198 This compound Microtubules Microtubules ENMD1198->Microtubules destabilizes HIF1a_protein HIF-1α Protein Microtubules->HIF1a_protein regulates trafficking HIF1a_active Active HIF-1α Microtubules->HIF1a_active inhibition of translocation STAT3_active Active STAT3 Microtubules->STAT3_active inhibition of translocation HIF1a_protein->HIF1a_active nuclear translocation STAT3 STAT3 Stathmin Stathmin STAT3->Stathmin inhibits STAT3->STAT3_active nuclear translocation Stathmin->Microtubules destabilizes Gene_Expression Gene Expression (e.g., VEGF) HIF1a_active->Gene_Expression promotes STAT3_active->Gene_Expression promotes Proliferation Proliferation Gene_Expression->Proliferation inhibition Angiogenesis Angiogenesis Gene_Expression->Angiogenesis inhibition

References

Application Notes and Protocols for ENMD-1198 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule drug candidate that functions as a microtubule destabilizing agent. It is an analog of 2-methoxyestradiol (2ME2) with improved pharmacokinetic properties. This compound binds to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization. This disruption culminates in G2/M phase cell cycle arrest and the induction of apoptosis in susceptible cancer cells. Furthermore, this compound has demonstrated potent anti-angiogenic activity and the ability to modulate key signaling pathways involved in tumor progression and survival, including the downregulation of HIF-1α, STAT3, and NF-κB. These multimodal actions make this compound a promising therapeutic agent for a range of malignancies.

These application notes provide a summary of cancer cell lines sensitive to this compound treatment and detailed protocols for assessing its biological effects.

Data Presentation: Cell Line Sensitivity to this compound

The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell growth by 50% after a specified incubation period.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
HUH-7[1]Hepatocellular Carcinoma2.524MTT Assay
HepG2[1]Hepatocellular Carcinoma2.524MTT Assay
MDA-MB-231[2]Breast CarcinomaNot explicitly stated, but showed significant tumor reduction in vivo.--
1A9[3]Ovarian CarcinomaSensitive, but a resistant subline was generated.--
HMEC-1[4]Microvascular Endothelial0.572Alamar Blue Assay
BMH29L[4]Bone Marrow EndothelialMore potent than 2ME272Alamar Blue Assay
CCRF-CEM[5]Acute Lymphoblastic LeukemiaSensitive--

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for a specific time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • After fixation, wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins like HIF-1α and STAT3 following this compound treatment.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound as described for other assays. For HIF-1α analysis, cells may need to be subjected to hypoxic conditions (e.g., 1% O2) to induce its expression.[6]

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Coverslips in a 24-well plate

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (and DAPI if desired) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule structure using a fluorescence microscope.

Visualizations

ENMD_1198_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Receptor Receptor Tyrosine Kinases PI3K PI3K Receptor->PI3K MAPK MAPK/Erk Receptor->MAPK FAK FAK Receptor->FAK ENMD1198 This compound Tubulin Tubulin ENMD1198->Tubulin Binds to colchicine site Microtubules Microtubules ENMD1198->Microtubules Destabilizes ENMD1198->PI3K Inhibits ENMD1198->MAPK Inhibits ENMD1198->FAK Inhibits STAT3 STAT3 ENMD1198->STAT3 Inhibits activation NFkB NF-κB ENMD1198->NFkB Inhibits activation HIF1a HIF-1α ENMD1198->HIF1a Reduces levels Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2MArrest G2/M Arrest Microtubules->G2MArrest Akt Akt PI3K->Akt Akt->NFkB Akt->HIF1a MAPK->HIF1a FAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pNFkB p-NF-κB NFkB->pNFkB GeneExpression Gene Expression (e.g., VEGF) HIF1a->GeneExpression pSTAT3->GeneExpression pNFkB->GeneExpression Angiogenesis ↓ Angiogenesis GeneExpression->Angiogenesis Proliferation ↓ Proliferation GeneExpression->Proliferation Migration ↓ Migration/Invasion GeneExpression->Migration Apoptosis Apoptosis G2MArrest->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion CellCulture 1. Culture Sensitive Cell Line Treatment 2. Treat with this compound (Dose-response & Time-course) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability CellCycle 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein 3c. Protein Analysis (Western Blot) Treatment->Protein Microtubule 3d. Microtubule Integrity (Immunofluorescence) Treatment->Microtubule IC50 4a. Determine IC50 Viability->IC50 PhaseDistribution 4b. Quantify Cell Cycle Phase Distribution CellCycle->PhaseDistribution ProteinExpression 4c. Analyze Protein Expression/Phosphorylation Protein->ProteinExpression Morphology 4d. Observe Microtubule Morphology Microtubule->Morphology Conclusion Evaluate Anti-cancer Efficacy of this compound IC50->Conclusion PhaseDistribution->Conclusion ProteinExpression->Conclusion Morphology->Conclusion

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for ENMD-1198 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule that acts as a microtubule-destabilizing agent. It is an analog of 2-methoxyestradiol with improved pharmacokinetic properties.[1][2] this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization.[3][4] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis, thereby inhibiting the proliferation of cancer cells.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects through the disruption of microtubule function. This leads to the inhibition of several key signaling pathways involved in cell growth, survival, and angiogenesis. Notably, this compound has been shown to inhibit the phosphorylation of MAPK/Erk, PI-3K/Akt, and FAK.[1][6] Furthermore, it reduces the activity of the transcription factors HIF-1α (hypoxia-inducible factor 1-alpha) and STAT3 (signal transducer and activator of transcription 3), which are crucial for tumor progression and angiogenesis.[1][6][7] The downstream effect of this inhibition includes a reduction in the expression of vascular endothelial growth factor (VEGF).[1][6]

Signaling Pathway Diagram

ENMD1198_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways ENMD1198 This compound Tubulin β-Tubulin (Colchicine Site) ENMD1198->Tubulin Microtubules Microtubule Destabilization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest PI3K_Akt PI-3K/Akt Phosphorylation Microtubules->PI3K_Akt MAPK_Erk MAPK/Erk Phosphorylation Microtubules->MAPK_Erk FAK FAK Phosphorylation Microtubules->FAK STAT3 STAT3 Activation Microtubules->STAT3 HIF1a HIF-1α Activation Microtubules->HIF1a Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation STAT3->HIF1a VEGF VEGF Expression STAT3->VEGF HIF1a->VEGF

Caption: Mechanism of action of this compound.

Experimental Protocol: Cell Proliferation Assay

This protocol details the steps for determining the anti-proliferative effect of this compound on cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar blue.

Materials

  • Cancer cell lines (e.g., HUH-7, HepG2, CCRF-CEM, 1A9)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar blue reagent

  • DMSO (for dissolving formazan in MTT assay)

  • Microplate reader

Experimental Workflow Diagram

Cell_Proliferation_Assay_Workflow start Start cell_culture 1. Culture Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment 3. Treat with this compound cell_seeding->drug_treatment incubation 4. Incubate (24-72h) drug_treatment->incubation add_reagent 5. Add Proliferation Reagent (MTT or Alamar Blue) incubation->add_reagent reagent_incubation 6. Incubate Reagent add_reagent->reagent_incubation read_plate 7. Read Absorbance/ Fluorescence reagent_incubation->read_plate data_analysis 8. Analyze Data (IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for this compound cell proliferation assay.

Procedure

  • Cell Culture: Maintain the selected cancer cell line in a complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is sufficient to observe significant anti-proliferative effects with an IC50 of approximately 2.5 μM in HUH-7 cells.[1]

  • Cell Proliferation Assessment:

    For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    For Alamar Blue Assay:

    • Add 10 µL of Alamar blue reagent to each well.

    • Incubate for 2-6 hours at 37°C.

    • Read the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.

Data Presentation

The following tables summarize the reported anti-proliferative activity of this compound in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HUH-7Hepatocellular CarcinomaMTT24~2.5[1]
HepG2Hepatocellular CarcinomaMTT24~2.5[1]
HMEC-1EndothelialAlamar Blue72~0.4[8]
BMH29LEndothelialAlamar Blue72~3.8[8]
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedNot Specified[5]
CCRF-CEMLeukemiaNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell LineConcentrationEffectReference
Cell MigrationHUH-72.5 µMSignificant inhibition of EGF- and HGF-mediated migration[1]
Cell InvasionHUH-72.5 µMSignificant inhibition of EGF- and HGF-mediated invasion[1]
Angiogenesis (Tube Formation)HMEC-10.5 µMInhibition of capillary tube formation[8]
Microtubule PolymerizationVariousNot SpecifiedBinds to β-tubulin and disrupts polymerization[2][3]
Cell CycleVariousNot SpecifiedInduces G2/M arrest[4][5]

This compound is a potent inhibitor of cancer cell proliferation, acting through the destabilization of microtubules and the subsequent disruption of key signaling pathways. The provided protocol offers a reliable method for evaluating the anti-proliferative efficacy of this compound in a laboratory setting. The presented data highlights its activity across various cancer types and provides a foundation for further preclinical and clinical investigations.

References

Application Notes and Protocols for EN-MD-1198 in Xenograft Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ENMD-1198, a novel microtubule-destabilizing agent, in preclinical xenograft models of cancer. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its application.

Introduction

This compound is a synthetic analog of 2-methoxyestradiol with demonstrated anti-proliferative and anti-angiogenic properties in a variety of cancer models.[1][2][3] As an orally active agent, it targets the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[4][5] Furthermore, this compound has been shown to inhibit key signaling pathways implicated in tumor progression and angiogenesis, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][6][7] These multifaceted mechanisms make this compound a compelling candidate for preclinical evaluation in various cancer types.

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism involving direct cytotoxicity and disruption of the tumor microenvironment.

  • Microtubule Destabilization: By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, which is crucial for mitotic spindle formation. This interference leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4][8]

  • Inhibition of Key Signaling Pathways: this compound has been shown to downregulate the activity of several critical transcription factors:

    • HIF-1α: A key regulator of the cellular response to hypoxia, HIF-1α controls the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, this compound can suppress tumor angiogenesis.[1][6]

    • NF-κB: This transcription factor is involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB by this compound contributes to its pro-apoptotic effects.[6]

    • STAT3: Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to reduce STAT3 activation.[1][6][7]

  • Anti-angiogenic and Vascular-Disrupting Properties: In addition to inhibiting pro-angiogenic signaling, this compound directly affects endothelial cells. It inhibits their proliferation, motility, and migration, and can disrupt pre-formed vascular structures, further contributing to the suppression of tumor growth.[9]

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the in vivo efficacy of this compound across various xenograft models as reported in the literature.

Table 1: Antitumor Activity of this compound in Different Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose and AdministrationKey FindingsReference
Breast CancerMDA-MB-231 (orthotopic)Not Specified200 mg/kg/day (oral)94% reduction in tumor burden.[6]
Hepatocellular CarcinomaHUH-7 (subcutaneous)Not Specified200 mg/kg/daySignificant reduction in tumor growth and vascularization.[1]
Acute Lymphoblastic LeukemiaALL3, ALL7, ALL19 (xenografts)NOD/SCID100 mg/kg/day (gavage) for 28 daysSignificantly prolonged survival (growth delay of 17-21 days).[2]
Lewis Lung CarcinomaNot Specified (metastatic model)Not Specified200 mg/kg/daySignificantly improved median survival time.[4]

Experimental Protocols

The following are detailed protocols for the use of this compound in a subcutaneous xenograft cancer model. These should be adapted based on the specific cell line and research question.

Protocol 1: Subcutaneous Xenograft Model Establishment

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice), 4-6 weeks old

  • Syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer and trypan blue

  • Sterile surgical instruments

  • Anesthetic

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add trypsin-EDTA to detach the cells from the flask. c. Once detached, neutralize the trypsin with complete medium. d. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability: a. Perform a cell count using a hemocytometer. b. Assess cell viability using the trypan blue exclusion method. Viability should be >95%.

  • Preparation of Cell Suspension for Injection: a. Calculate the required volume to obtain the desired number of cells per injection (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). b. (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. Keep the mixture on ice to prevent premature solidification.

  • Tumor Cell Implantation: a. Anesthetize the mouse using an approved protocol. b. Shave and sterilize the injection site on the flank of the mouse. c. Draw the cell suspension into a 1 mL syringe with a 27 or 30-gauge needle. d. Gently lift the skin and inject the cell suspension subcutaneously. e. Monitor the mice for any adverse reactions and allow them to recover on a warming pad.

  • Tumor Growth Monitoring: a. Begin monitoring for tumor formation a few days after injection. b. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2. d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Balance and weighing paper

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: a. Calculate the total amount of this compound needed for the study based on the number of mice, dose, and treatment duration. b. Weigh the required amount of this compound. c. Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). d. Create a homogenous suspension of this compound in the vehicle. This may require grinding with a mortar and pestle or using a homogenizer. Prepare fresh daily or as stability data allows.

  • Oral Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound suspension based on the mouse's body weight and the target dose (e.g., 100 or 200 mg/kg). c. Administer the suspension directly into the stomach using an oral gavage needle. d. Administer the vehicle alone to the control group. e. Monitor the mice for any signs of toxicity or distress after dosing.

Protocol 3: Efficacy Evaluation and Endpoint Analysis

Procedure:

  • Tumor Growth Inhibition: a. Continue to measure tumor volumes and body weights throughout the treatment period. b. At the end of the study, calculate the average tumor volume for each group. c. Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Survival Studies: a. For survival studies, continue treatment and monitor mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed). b. Record the date of death or euthanasia for each mouse. c. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

  • Tissue Collection and Analysis: a. At the end of the study, euthanize the mice according to approved protocols. b. Excise the tumors and weigh them. c. A portion of the tumor can be:

    • Fixed in formalin for immunohistochemical (IHC) analysis (e.g., for Ki-67, CD31, HIF-1α, p-STAT3).
    • Snap-frozen in liquid nitrogen for Western blotting or PCR analysis. d. Collect blood for pharmacokinetic analysis or measurement of circulating biomarkers if required.

Visualizations

ENMD1198_Mechanism_of_Action ENMD1198 This compound Tubulin β-Tubulin (Colchicine Site) ENMD1198->Tubulin Binds to HIF1a HIF-1α Inhibition ENMD1198->HIF1a NFkB NF-κB Inhibition ENMD1198->NFkB STAT3 STAT3 Inhibition ENMD1198->STAT3 Microtubule Microtubule Destabilization Tubulin->Microtubule Leads to G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis Angiogenesis HIF1a->Angiogenesis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibits STAT3->Angiogenesis Inhibits STAT3->Proliferation Inhibits

Caption: Mechanism of action of this compound.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Tumor Growth cluster_Treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Injection_Prep 3. Prepare Cell Suspension (with or without Matrigel) Cell_Harvest->Injection_Prep Implantation 4. Subcutaneous Injection into Immunocompromised Mice Injection_Prep->Implantation Tumor_Monitoring 5. Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization 6. Randomize into Groups Tumor_Monitoring->Randomization Treatment 7. Administer this compound (Oral Gavage) Randomization->Treatment Efficacy_Eval 8. Efficacy Evaluation (Tumor Volume, Survival) Treatment->Efficacy_Eval Endpoint 9. Endpoint Analysis (IHC, Western Blot) Efficacy_Eval->Endpoint

Caption: Experimental workflow for this compound in a xenograft model.

References

Application Notes and Protocols for ENMD-1198 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of ENMD-1198, a potent, orally active microtubule destabilizing agent. The protocols and data presented are collated from various preclinical studies and are intended to guide the design of future in vivo experiments.

Introduction

This compound is an analog of 2-methoxyestradiol (2ME2) designed for improved metabolic stability and oral bioavailability.[1][2] In preclinical cancer models, this compound has demonstrated significant antitumor and antiangiogenic activities.[1][3][4] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, this compound has been shown to inhibit key transcription factors and signaling pathways involved in tumor progression and angiogenesis, including Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-κB (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][6]

Administration Route in Preclinical Studies

The primary route of administration for this compound in preclinical studies is oral (PO) .[3][7][8][9] This route has been consistently used across various cancer models, demonstrating the compound's oral activity.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving the oral administration of this compound.

Table 1: Antitumor Efficacy of Oral this compound in Xenograft Models

Cancer ModelAnimal ModelDosage and ScheduleKey FindingsReference
Breast Carcinoma (MDA-MB-231 Orthotopic)Mice200 mg/kg/day94% reduction in tumor burden. Significant reduction in tumor volumes compared to vehicle.[2][3]
Lewis Lung Carcinoma (Metastatic)Mice200 mg/kg/daySignificantly improved median survival time.[2]
Hepatocellular Carcinoma (HUH-7 Subcutaneous)Mice200 mg/kg/daySignificant reduction in tumor growth and vascularization.[6]

Table 2: Pharmacokinetic Profile of Oral this compound

Animal ModelDoseTmaxMean Terminal Half-lifeKey FindingsReference
Advanced Cancer Patients (Phase I)5 to 550 mg/m²/day1–2 hours15 hoursExposure (Cmax and AUC0–24hr) increased linearly with dose. A 3-fold accumulation was found after multiple doses.[1]
MiceNot SpecifiedNot SpecifiedNot SpecifiedOral administration resulted in increased plasma levels compared with 2ME2.[2]

Experimental Protocols

General Protocol for Oral Administration of this compound in Mice

This protocol is a generalized representation based on methodologies reported in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., appropriate aqueous-based vehicle for oral gavage)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Dose Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 200 mg/kg).

    • Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the correct dose in a volume appropriate for the animal's size (typically 0.1-0.2 mL for a mouse).

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to estimate the correct insertion length for the gavage needle.

    • Insert the gavage needle carefully into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Observe the animal for a short period after dosing to ensure no immediate adverse reactions.

  • Dosing Schedule: Administer the dose daily, or as required by the specific experimental design.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight and tumor volume at regular intervals.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the key signaling pathways inhibited by this compound.

ENMD1198_Mechanism_of_Action cluster_cell Tumor Cell cluster_pathways Inhibited Signaling Pathways This compound This compound Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization HIF-1α HIF-1α This compound->HIF-1α inhibits NF-κB NF-κB This compound->NF-κB inhibits STAT3 STAT3 This compound->STAT3 inhibits Angiogenesis Angiogenesis This compound->Angiogenesis inhibits G2/M Arrest G2/M Arrest Microtubule Destabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis VEGF Expression VEGF Expression HIF-1α->VEGF Expression regulates VEGF Expression->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

InVivo_Efficacy_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Daily Oral Administration Daily Oral Administration Randomization into Treatment Groups->Daily Oral Administration Vehicle Control Vehicle Control Daily Oral Administration->Vehicle Control This compound Treatment This compound Treatment Daily Oral Administration->this compound Treatment Monitoring Monitoring Vehicle Control->Monitoring This compound Treatment->Monitoring Tumor Volume Measurement Tumor Volume Measurement Monitoring->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Monitoring->Body Weight Measurement Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision and Analysis Tumor Excision and Analysis Endpoint Analysis->Tumor Excision and Analysis Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis

Caption: In vivo efficacy study workflow.

References

Assessing Microtubule Disruption after ENMD-1198 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of ENMD-1198, a potent microtubule-destabilizing agent, on the cellular cytoskeleton. This compound, an analog of 2-methoxyestradiol, exerts its anticancer effects by binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization, leading to microtubule disruption, G2/M phase cell cycle arrest, and ultimately, apoptosis.[1] This document outlines detailed protocols for key experiments to quantify and visualize the microtubule-disrupting activity of this compound.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative effects of this compound on tubulin polymerization and cell cycle progression as reported in the literature.

ParameterCell Line / SystemValue (IC50)Reference
Tubulin Polymerization Purified Bovine Tubulin~0.4 µM--INVALID-LINK--
Cell Growth Inhibition HUH-7 (Hepatocellular Carcinoma)2.5 µmol/L (24 hours)--INVALID-LINK--[2]
HepG2 (Hepatocellular Carcinoma)2.5 µmol/L (24 hours)--INVALID-LINK--[2]
Cell LineTreatment Concentration% Cells in G1% Cells in S% Cells in G2/MReference
MDA-MB-231 Control (DMSO)60%25%15%--INVALID-LINK--
This compound (0.4 µM) 10% 5% 85% --INVALID-LINK--
SK-Hep-1 Control54.71%22.63%22.66%--INVALID-LINK--[3]
Oxypeucedanin (75 µM) Not specified Not specified 35.90% --INVALID-LINK--[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[4][5][6]

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)[7]

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)

  • Negative control (DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation:

    • Prepare a tubulin solution at a final concentration of 0.3 mg/assay in G-PEM buffer on ice.[7]

    • Prepare serial dilutions of this compound, positive, and negative controls in G-PEM buffer.

  • Assay:

    • Add 10 µL of the compound dilutions (this compound, controls) to the wells of a pre-chilled 96-well plate.

    • Add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm every minute for 60 minutes.[7]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC₅₀ value for this compound by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the this compound concentration and fitting to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of microtubule disruption within cells treated with this compound.

Materials:

  • Adherent cells (e.g., HeLa, MDA-MB-231) cultured on sterile glass coverslips

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

  • Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, positive, and negative controls for the desired time (e.g., 24 hours).

  • Fixation:

    • Methanol Fixation: Wash cells once with PBS and then fix with ice-cold methanol for 5-10 minutes at -20°C.[8]

    • Paraformaldehyde Fixation: Wash cells once with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

  • Permeabilization (for paraformaldehyde fixation only):

    • Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking and Staining:

    • Wash cells three times with PBS.

    • Block with 1% BSA in PBS for 30-60 minutes at room temperature.

    • Incubate with primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

Western Blot for Soluble and Polymerized Tubulin Fractions

This method quantifies the shift from polymerized (insoluble) to soluble (unpolymerized) tubulin fractions in cells following this compound treatment.

Materials:

  • Cell cultures treated with this compound and controls

  • Microtubule-stabilizing buffer (e.g., 0.1 M PIPES pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Fractionation:

    • Harvest treated and control cells and wash with ice-cold PBS.

    • Lyse cells in microtubule-stabilizing buffer.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions.[9]

  • Sample Preparation:

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (polymerized fraction) in lysis buffer.

    • Determine the protein concentration of both fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities for α-tubulin in each fraction using densitometry software.

    • Calculate the ratio of polymerized to soluble tubulin for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment, which is expected to cause an accumulation of cells in the G2/M phase.[11][12][13]

Materials:

  • Cell cultures treated with this compound and controls

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells from treated and control cultures.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours or overnight.[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

ENMD_1198_Mechanism cluster_cell Cancer Cell ENMD_1198 This compound Tubulin α/β-Tubulin Dimers ENMD_1198->Tubulin Binds to Colchicine Site Microtubule Microtubule ENMD_1198->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disrupted_MT Disrupted Microtubules Microtubule->Disrupted_MT G2M_Arrest G2/M Phase Arrest Disrupted_MT->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound induced microtubule disruption.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays Tubulin_Poly Tubulin Polymerization Assay Data_Analysis1 Calculate IC50 Tubulin_Poly->Data_Analysis1 Cell_Treatment Cell Treatment with this compound IF Immunofluorescence Staining Cell_Treatment->IF WB Western Blot (Soluble/Polymerized Tubulin) Cell_Treatment->WB FACS Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->FACS Imaging Fluorescence Microscopy IF->Imaging Quantification Densitometry Analysis WB->Quantification Histogram DNA Content Histogram Analysis FACS->Histogram

Caption: Workflow for assessing this compound's effects.

References

Measuring the Anti-Angiogenic Effects of ENMD-1198: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule drug candidate with a dual mechanism of action that includes anti-angiogenic and vascular-disrupting properties. As an analogue of 2-methoxyestradiol (2ME2), this compound functions as a microtubule-targeting agent, binding to the colchicine site of β-tubulin and inhibiting microtubule polymerization[1][2]. This disruption of the microtubule network leads to G2/M cell cycle arrest and apoptosis in proliferating cells[2]. Crucially, this compound's anti-cancer activity is significantly attributed to its potent effects on tumor vasculature.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis[3][4][5]. This compound has been shown to effectively inhibit multiple key steps in the angiogenic cascade. It impedes the proliferation, motility, and migration of endothelial cells, and prevents their morphogenesis into capillary-like structures[3][4][6]. Furthermore, this compound can induce the rapid disruption of already-formed vascular networks[3][6]. Its anti-angiogenic effects are also mediated by the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) expression in endothelial cells and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling in cancer cells, which subsequently reduces the expression of pro-angiogenic factors like VEGF[6][7][8].

These application notes provide a detailed overview of the methodologies used to measure the anti-angiogenic effects of this compound, encompassing both in vitro and in vivo assays. The provided protocols are intended to guide researchers in the comprehensive evaluation of this compound and similar anti-angiogenic compounds.

Data Presentation

The following table summarizes the quantitative data on the anti-angiogenic effects of this compound as reported in preclinical studies.

Assay Cell Line Parameter Measured This compound Effect Comparison Reference
Endothelial Cell ProliferationHMEC-1IC50 (72h)0.4 µmol/LMore potent than 2ME2 (IC50 = 2.3 µmol/L)[6]
Endothelial Cell ProliferationBMH29LIC50 (72h)3.8 µmol/LMore potent than 2ME2 (IC50 = 8.2 µmol/L)[6]
Capillary Tube FormationHMEC-1Inhibition of tube formation~70% inhibition at 0.5 µmol/LMore potent than 2ME2 (~70% inhibition at 2 µmol/L)[6]
Capillary Tube FormationHMEC-1Significant InhibitionStarting at 0.1 µmol/L2ME2 significant inhibition starts at 1 µmol/L[6]
Capillary Tube FormationHMEC-1Complete Suppression1 µmol/L2ME2 complete suppression at 5 µmol/L[6]
Endothelial Cell MotilityHMEC-1Significant Inhibition0.5 µmol/LMore potent than 2ME2 (significant inhibition at 2 µmol/L)[6]
VEGFR-2 ExpressionEndothelial CellsProtein ExpressionSignificant decrease-[3][6]
Tumor Growth (in vivo)HUH-7 (HCC) XenograftTumor Growth ReductionSignificant-[7]
Tumor Vascularization (in vivo)HUH-7 (HCC) XenograftCD31+ Blood VesselsReduced number-[6][7]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Endothelial and Tumor Cells

ENMD1198_Signaling cluster_EC Endothelial Cell cluster_TC Tumor Cell (Hypoxic) ENMD1198_EC This compound Tubulin_EC β-Tubulin ENMD1198_EC->Tubulin_EC VEGFR2 VEGFR-2 Expression ENMD1198_EC->VEGFR2 Microtubules_EC Microtubule Polymerization Tubulin_EC->Microtubules_EC EC_Functions Proliferation, Migration, Motility, Morphogenesis Microtubules_EC->EC_Functions Angiogenesis_EC Angiogenesis EC_Functions->Angiogenesis_EC VEGFR2->Angiogenesis_EC Angiogenesis_TC Angiogenesis ENMD1198_TC This compound HIF1a HIF-1α Signaling ENMD1198_TC->HIF1a VEGF VEGF Expression HIF1a->VEGF VEGF->Angiogenesis_TC InVitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture_EC Culture Endothelial Cells (e.g., HUVEC, HMEC-1) Proliferation Proliferation Assay (e.g., AlamarBlue, MTT) Culture_EC->Proliferation Migration Migration Assay (e.g., Transwell, Wound Healing) Culture_EC->Migration Tube_Formation Tube Formation Assay (on Matrigel) Culture_EC->Tube_Formation Prepare_ENMD Prepare this compound Stock and Working Solutions Prepare_ENMD->Proliferation Prepare_ENMD->Migration Prepare_ENMD->Tube_Formation Measure_Prolif Measure Cell Viability/ Metabolic Activity Proliferation->Measure_Prolif Quantify_Mig Quantify Migrated Cells/ Wound Closure Migration->Quantify_Mig Analyze_Tubes Quantify Tube Length, Branch Points, Loops Tube_Formation->Analyze_Tubes

References

Application Notes and Protocols for Western Blot Analysis of pSTAT3 Following ENMD-1198 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of phosphorylated STAT3 (pSTAT3) by Western blot in cell lysates following treatment with ENMD-1198, a novel tubulin-binding agent. This compound has been shown to possess antiproliferative and antiangiogenic properties, in part through the inhibition of key signaling pathways, including the STAT3 pathway.[1][2][3][4]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[5][6] The phosphorylation of STAT3 at Tyr705 is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene expression.[5] Constitutive activation of STAT3 is frequently observed in many cancers, making it a compelling target for anticancer therapies.[6][7]

This compound has been demonstrated to effectively diminish the phosphorylation of STAT3 in various cancer cell lines, thereby inhibiting its activation.[1][3] This protocol provides a detailed methodology for researchers to investigate the in vitro effects of this compound on STAT3 signaling.

Signaling Pathway of this compound on pSTAT3

ENMD1198_pSTAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization ENMD1198 This compound ENMD1198->JAK Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: this compound inhibits the phosphorylation of STAT3.

Experimental Protocol: Western Blot for pSTAT3

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of pSTAT3.

Materials and Reagents
Reagent Supplier Catalog Number
Human Hepatocellular Carcinoma (HCC) cell lines (e.g., HUH-7, HepG2)ATCCe.g., HB-8065™
This compoundTargetMolT6385
M-PER Mammalian Protein Extraction ReagentThermo Fisher Scientific78501
Halt Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
Bio-Rad Protein Assay Dye Reagent ConcentrateBio-Rad500-0006
Primary Antibody: Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAbCell Signaling Technology9145
Primary Antibody: Stat3 (124H6) Mouse mAbCell Signaling Technology9139
Primary Antibody: β-Actin (13E5) Rabbit mAbCell Signaling Technology4970
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology7072
Anti-mouse IgG, HRP-linked AntibodyCell Signaling Technology7076
SuperSignal West Dura Extended Duration SubstrateThermo Fisher Scientific34075
Experimental Workflow

Caption: Western blot workflow for pSTAT3 analysis.

Detailed Procedure

1. Cell Culture and Treatment with this compound

  • Culture human hepatocellular carcinoma cells (e.g., HUH-7 or HepG2) in the recommended medium and conditions until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). The optimal concentration and duration may vary depending on the cell line and experimental goals.

2. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding M-PER Mammalian Protein Extraction Reagent supplemented with Halt Protease and Phosphatase Inhibitor Cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a protein assay, such as the Bio-Rad Protein Assay, following the manufacturer's instructions.

4. SDS-PAGE

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation

  • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

8. Detection

  • Prepare the chemiluminescent substrate (e.g., SuperSignal West Dura) according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

9. Stripping and Re-probing (Optional but Recommended)

  • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

  • Incubate the membrane in a stripping buffer to remove the bound antibodies.

  • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the primary antibodies for total STAT3 and β-actin.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry. The intensity of the pSTAT3 band should be normalized to the intensity of the total STAT3 band and then to the loading control (β-actin). The data can be presented in a table for clear comparison.

Table 1: Effect of this compound on pSTAT3 Levels

Treatment GrouppSTAT3/Total STAT3 Ratio (Normalized to Control)
Vehicle Control1.00
This compound (0.1 µM)Insert Quantified Value
This compound (1 µM)Insert Quantified Value
This compound (10 µM)Insert Quantified Value

Note: The values in this table are placeholders and should be replaced with experimental data.

By following this detailed protocol, researchers can effectively assess the impact of this compound on the phosphorylation of STAT3, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for ENMD-1198 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule that functions as a microtubule destabilizing agent. It is an analog of 2-methoxyestradiol (2ME2) designed for improved metabolic stability and enhanced anti-tumor efficacy. This compound exerts its anti-cancer effects through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and anti-angiogenic and vascular-disrupting properties. These multifaceted actions make it a promising candidate for combination therapies with other standard-of-care chemotherapeutic agents. This document provides an overview of the preclinical data and detailed protocols for the use of this compound in combination with other chemotherapies.

Mechanism of Action

This compound is a tubulin-binding agent that interacts with the colchicine-binding site on β-tubulin.[1] This interaction leads to the depolymerization of microtubules, resulting in a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1]

Beyond its direct effects on microtubules, this compound has been shown to inhibit the activity of several key transcription factors that are crucial for tumor growth, survival, and angiogenesis. These include Hypoxia-Inducible Factor 1-alpha (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[2] By downregulating these pathways, this compound can reduce the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), further contributing to its anti-tumor activity.[2] The inhibition of these signaling pathways suggests a potential for synergistic effects when combined with chemotherapies that may be less effective in hypoxic or pro-inflammatory tumor microenvironments.

Signaling Pathways Affected by this compound

The anti-tumor activity of this compound is mediated through its impact on several critical signaling pathways. A diagram illustrating these interactions is provided below.

ENMD1198_Signaling cluster_cell Cancer Cell cluster_pathways Signaling Pathways ENMD1198 This compound Microtubules Microtubule Polymerization ENMD1198->Microtubules inhibits HIF1a HIF-1α ENMD1198->HIF1a inhibits STAT3 STAT3 ENMD1198->STAT3 inhibits NFkB NF-κB ENMD1198->NFkB inhibits MAPK_Erk MAPK/Erk ENMD1198->MAPK_Erk inhibits phosphorylation PI3K_Akt PI3K/Akt ENMD1198->PI3K_Akt inhibits phosphorylation FAK FAK ENMD1198->FAK inhibits phosphorylation G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF VEGF Expression HIF1a->VEGF STAT3->VEGF Migration_Invasion Cell Migration & Invasion FAK->Migration_Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 1: Signaling pathways modulated by this compound.

Preclinical Data for this compound in Combination Therapy

Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of standard chemotherapeutic agents in various cancer models. The following tables summarize the key quantitative data from these studies.

In Vitro Anti-Proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
HUH-7Hepatocellular Carcinoma2.5[2]
HepG2Hepatocellular Carcinoma2.5[2]
CCRF-CEMAcute Lymphoblastic LeukemiaNot explicitly stated, but synergy observed with vincristine[3]
MDA-BO2Breast CancerNot explicitly stated, but viability reduced[4]
In Vivo Efficacy of this compound Combination Therapies
Cancer ModelCombination AgentDosing and ScheduleKey FindingsReference
Acute Lymphoblastic Leukemia (ALL7 Xenograft)VincristineThis compound: 50 mg/kg, daily for 28 days, i.p.Vincristine: 0.5 mg/kg, weekly for 4 weeks, i.p.Significantly prolonged mouse survival compared to single-agent treatments (Leukemia Growth Delay of 35.19 days, p < 0.005).[3]
Breast Cancer (MDA-BO2 Intraosseous Inoculation)CyclophosphamideNot explicitly statedThe combination group had a statistically significant decreased tumor burden compared with the control group at day 21 (p = 0.026).[5]
Lewis Lung Carcinoma (Metastatic Model)Monotherapy ComparisonThis compound: 200 mg/kg/dayShowed antitumor activity equivalent to that of cyclophosphamide.[1]
Orthotopic Breast Carcinoma (MDA-MB-231 Xenograft)MonotherapyDaily oral treatment (dose not specified)Significant reductions in tumor volumes compared with vehicle-treated mice (p < 0.05).[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in combination with other chemotherapies, based on published preclinical studies.

Protocol 1: In Vitro Synergy Assessment of this compound and Vincristine in Leukemia Cells

This protocol describes a method to assess the synergistic anti-proliferative effects of this compound and vincristine on acute lymphoblastic leukemia (ALL) cells.

1. Cell Culture:

  • Culture CCRF-CEM human ALL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of this compound and vincristine in DMSO.

  • Further dilute the drugs to desired concentrations in the cell culture medium.

3. Cell Viability Assay (MTT Assay):

  • Seed CCRF-CEM cells in 96-well plates at a density of 5 x 10^4 cells/well.

  • Treat the cells with a range of concentrations of this compound alone, vincristine alone, and in combination at a constant ratio.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plates, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis (Combination Index):

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the Combination Index (CI) using the Chou-Talalay method with CalcuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture CCRF-CEM Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep Prepare Drug Solutions (this compound & Vincristine) drug_treatment Treat with Single Agents and Combinations drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate Cell Viability read_plate->calc_viability ci_analysis Calculate Combination Index (Chou-Talalay) calc_viability->ci_analysis

Figure 2: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Efficacy of this compound and Vincristine Combination in a Leukemia Xenograft Model

This protocol details the in vivo evaluation of this compound in combination with vincristine in an ALL xenograft mouse model.[3]

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID).

  • Inoculate mice with human ALL7 xenograft cells.

2. Drug Administration:

  • Prepare this compound for intraperitoneal (i.p.) injection at a concentration to deliver 50 mg/kg.

  • Prepare vincristine for i.p. injection at a concentration to deliver 0.5 mg/kg.

3. Treatment Schedule:

  • Administer this compound daily for 28 consecutive days.

  • Administer vincristine once a week for 4 weeks.

  • Treatment groups should include: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine.

4. Monitoring and Endpoints:

  • Monitor the mice for signs of toxicity and tumor burden (e.g., by monitoring peripheral blood for human CD45+ cells).

  • The primary endpoint is overall survival. The Leukemia Growth Delay (LGD) can be calculated as the difference in median survival time between treated and control groups.

5. Statistical Analysis:

  • Analyze survival data using Kaplan-Meier curves and the log-rank test to determine statistical significance between treatment groups.

in_vivo_leukemia_workflow cluster_setup Model Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis animal_model Use NOD/SCID Mice xenograft Inoculate with ALL7 Xenograft animal_model->xenograft grouping Randomize into 4 Groups: - Vehicle - this compound - Vincristine - Combination xenograft->grouping enmd_dosing This compound Dosing: 50 mg/kg, daily, i.p., 28 days grouping->enmd_dosing vcr_dosing Vincristine Dosing: 0.5 mg/kg, weekly, i.p., 4 weeks grouping->vcr_dosing monitoring Monitor Toxicity and Tumor Burden (hCD45+) enmd_dosing->monitoring vcr_dosing->monitoring endpoint Primary Endpoint: Overall Survival monitoring->endpoint analysis Kaplan-Meier Survival Analysis endpoint->analysis

Figure 3: Workflow for in vivo leukemia combination study.
Protocol 3: In Vivo Efficacy of this compound and Cyclophosphamide Combination in a Breast Cancer Bone Metastasis Model

This protocol is based on a study evaluating this compound in combination with cyclophosphamide in a model of breast cancer bone metastasis.[5]

1. Animal Model:

  • Use female immunodeficient mice (e.g., BALB/c nude).

  • Induce bone metastases by intra-tibial injection of MDA-BO2 human breast cancer cells.

2. Drug Administration:

  • Formulate this compound for oral gavage.

  • Prepare cyclophosphamide for intraperitoneal injection.

  • The specific doses and detailed schedule were not available in the reviewed abstract and would need to be optimized or obtained from the full study.

3. Treatment Groups:

  • Vehicle control

  • This compound alone

  • Cyclophosphamide alone

  • This compound + Cyclophosphamide

4. Monitoring and Endpoints:

  • Monitor tumor burden using methods such as bioluminescence imaging or radiographic analysis of bone lesions.

  • Measure tumor volume or lesion area at regular intervals (e.g., weekly).

  • The primary endpoint is tumor growth inhibition.

5. Statistical Analysis:

  • Compare tumor burden between the different treatment groups at various time points using appropriate statistical tests (e.g., ANOVA or t-test).

Conclusion

This compound demonstrates a promising preclinical profile for use in combination with standard chemotherapies. Its unique mechanism of action, targeting both microtubule dynamics and key oncogenic signaling pathways, provides a strong rationale for its investigation in combination regimens. The synergistic effects observed with vincristine in leukemia models and the enhanced tumor burden reduction with cyclophosphamide in breast cancer models highlight its potential to improve treatment outcomes. Further research is warranted to explore combinations with other classes of chemotherapeutic agents, such as taxanes and platinum-based drugs, and to fully elucidate the molecular mechanisms underlying the observed synergies. The protocols provided herein offer a framework for the continued preclinical evaluation of this compound in combination therapy settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ENMD-1198 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ENMD-1198 concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally active, microtubule destabilizing agent.[1] It is an analog of 2-methoxyestradiol (2ME2) with improved metabolic stability and anti-tumor activity.[2] Its primary mechanism of action is to disrupt microtubule polymerization by binding to the colchicine binding site on tubulin.[1] This disruption leads to G2/M cell cycle arrest and induction of apoptosis.[1][2] Additionally, this compound has been shown to inhibit the activity of key transcription factors involved in cancer progression, including hypoxia-inducible factor 1-alpha (HIF-1α), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3).[3][4]

Q2: Which cell viability assay is recommended for determining the IC50 of this compound?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and suitable method for determining the IC50 of this compound.[5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Other suitable assays include those that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay). The choice of assay can be cell-line dependent, so it is advisable to choose an assay that has been validated for your specific cell line.

Q3: What is a typical starting concentration range for this compound in an IC50 experiment?

A3: Based on published data, the IC50 of this compound can vary significantly depending on the cell line. A broad starting range, for instance from 0.01 µM to 100 µM, using serial dilutions (e.g., 1:3 or 1:10 dilutions) is recommended for initial experiments to determine the approximate IC50. Once an approximate range is identified, a narrower set of concentrations around the estimated IC50 should be used for more precise determination.

Q4: How long should I expose the cells to this compound before performing the viability assay?

A4: The optimal exposure time can vary between cell lines and is dependent on their doubling time. A common incubation period for anti-proliferative compounds is 48 to 72 hours.[6] Since this compound induces cell cycle arrest and apoptosis, a longer incubation time (e.g., 72 hours) may be necessary to observe the full inhibitory effect. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the determination of this compound's IC50 value.

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension is achieved before seeding to avoid clumps.

    • To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental data; instead, fill them with sterile PBS or media.[7]

    • Ensure thorough mixing of this compound dilutions before adding them to the wells.

    • Use a multichannel pipette to add reagents to minimize timing differences between wells.

Problem 2: The dose-response curve is flat or does not show a 50% inhibition.

  • Possible Cause: The concentration range of this compound is too high or too low, the incubation time is too short, or the cell line is resistant.

  • Troubleshooting Steps:

    • Expand the concentration range of this compound. If no inhibition is observed, the concentrations may be too low. If all concentrations show maximum inhibition, the concentrations are too high.

    • Increase the incubation time to allow for the compound to exert its effect, especially since this compound's mechanism involves cell cycle arrest.

    • Confirm the sensitivity of your cell line to microtubule-targeting agents from the literature. If the cell line is known to be resistant, consider using a different cell line or a positive control compound known to be effective.

Problem 3: The dose-response curve is not sigmoidal (S-shaped).

  • Possible Cause: Compound precipitation at high concentrations, off-target effects, or issues with the assay itself.

  • Troubleshooting Steps:

    • Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, prepare fresh dilutions and ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the media.

    • Consider the possibility of hormesis, where low doses of a substance may have a stimulatory effect.

    • Ensure that the assay readout is within the linear range of the instrument.

Problem 4: The calculated IC50 value is inconsistent across experiments.

  • Possible Cause: Variations in cell passage number, cell density, or experimental conditions.

  • Troubleshooting Steps:

    • Use cells within a consistent and low passage number range, as prolonged culturing can alter their characteristics and drug sensitivity.

    • Optimize and standardize the initial cell seeding density. A confluent monolayer at the end of the experiment can lead to inaccurate results.

    • Maintain consistent experimental parameters such as incubation time, CO2 levels, and temperature.

    • Ensure the stock solution of this compound is stored correctly and has not degraded.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HMEC-1Endothelial~0.4[8]
BMH29LEndothelial~3.8[8]
MDA-MB-231Breast Cancer~0.2 (for G2/M arrest)[9]
RAW264.7Macrophage~0.4[8]
MDA-BO2Breast Cancer~0.8[8]

Experimental Protocols

Detailed Methodology for IC50 Determination of this compound using MTT Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to the optimal seeding concentration (determined empirically for each cell line, typically 1x10⁴ to 5x10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability. Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[10][11]

Visualizations

ENMD_1198_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_Erk MAPK/Erk Pathway Receptor->MAPK_Erk FAK FAK Receptor->FAK ENMD1198 This compound Tubulin Tubulin ENMD1198->Tubulin Binds to colchicine site Microtubules Microtubules ENMD1198->Microtubules Destabilizes HIF1a HIF-1α ENMD1198->HIF1a Inhibits NFkB NF-κB ENMD1198->NFkB Inhibits STAT3 STAT3 ENMD1198->STAT3 Inhibits Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption leads to PI3K_Akt->HIF1a MAPK_Erk->HIF1a VEGF VEGF Expression HIF1a->VEGF NFkB->VEGF STAT3->VEGF Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound leading to anti-cancer effects.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding ENMD_Prep 3. Prepare this compound Dilutions CellSeeding->ENMD_Prep Treatment 4. Treat Cells with this compound ENMD_Prep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 8. Read Absorbance at 570nm Formazan_Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Plot_Curve->Determine_IC50 Troubleshooting_Logic Start IC50 Experiment Issue High_Variability High Variability? Start->High_Variability No_Inhibition No/Low Inhibition? Start->No_Inhibition Non_Sigmoidal Non-Sigmoidal Curve? Start->Non_Sigmoidal Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Sol_Variability Check: - Cell Seeding - Edge Effects - Compound Mixing High_Variability->Sol_Variability Yes Sol_No_Inhibition Check: - Concentration Range - Incubation Time - Cell Line Resistance No_Inhibition->Sol_No_Inhibition Yes Sol_Non_Sigmoidal Check: - Compound Precipitation - Off-target Effects - Assay Linearity Non_Sigmoidal->Sol_Non_Sigmoidal Yes Sol_Inconsistent_IC50 Check: - Cell Passage - Cell Density - Experimental Conditions Inconsistent_IC50->Sol_Inconsistent_IC50 Yes

References

ENMD-1198 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-1198. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an orally active, small molecule analog of 2-methoxyestradiol (2ME2).[1][2] It functions as a microtubule destabilizing agent by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis.[3][4] Its primary mechanisms of action include the inhibition of key transcription factors like HIF-1α, NF-κB, and Stat3, giving it both anti-proliferative and anti-angiogenic properties.[1][2][5][6]

Q2: What is the recommended solvent for creating a stock solution of this compound? A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[6][7][8][9]

Q3: How should I store this compound? A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[9] Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

Data Presentation: Solubility

The following table summarizes the known solubility parameters for this compound.

Solvent/FormulationConcentrationNotes
DMSO 60-100 mg/mLSolubilization may require ultrasonic treatment and warming.[7][9] As DMSO is hygroscopic, using a newly opened bottle is recommended for best results.[9]
In Vivo Formulation 1 2.5 mg/mLA mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
In Vivo Formulation 2 2 mg/mLA mixture of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[10]
Aqueous Media (e.g., Cell Culture Media, PBS) Very LowDirect dilution of concentrated DMSO stocks into aqueous media is likely to cause precipitation.[10]

Troubleshooting Guide

Q4: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What went wrong? A4: This is a common issue caused by the poor aqueous solubility of this compound. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the solvent environment changes abruptly. DMSO is miscible with water, but the compound dissolved in it may not be soluble in the resulting DMSO/water mixture, causing it to precipitate out of solution.[10]

Q5: How can I prevent this compound from precipitating when preparing working solutions for in vitro experiments? A5: To prevent precipitation, it is crucial to avoid adding the concentrated DMSO stock directly to the aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution of your stock in 100% DMSO, and then add this less concentrated solution to your final aqueous medium.[10] This gradual reduction in concentration helps keep the compound in solution. For a detailed workflow, see Experimental Protocol 2.

Q6: I need to administer this compound to animals. What formulation should I use to ensure solubility and bioavailability? A6: Due to its low water solubility, a simple aqueous solution is not suitable for in vivo administration. A co-solvent formulation is required to maintain solubility. A commonly used oral gavage formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[9][10] This creates a vehicle that can effectively deliver the compound. For a detailed preparation method, see Experimental Protocol 3.

Q7: Are there any advanced formulation strategies to overcome the solubility limitations of this compound? A7: Yes, for compounds with poor water solubility like this compound and its parent compound 2-methoxyestradiol, advanced formulation techniques can be explored. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a complex that is more water-soluble.[11][12][13]

  • Nanoparticle Formulations: Encapsulating the drug into nanoparticles can improve its dissolution rate and bioavailability.[14] These methods require specialized formulation development and are typically considered when standard co-solvent approaches are insufficient.

Mandatory Visualizations

ENMD_1198_Signaling_Pathway ENMD1198 This compound Microtubules Microtubule Destabilization ENMD1198->Microtubules PI3K_Akt PI3K/Akt Pathway ENMD1198->PI3K_Akt inhibits MAPK_Erk MAPK/Erk Pathway ENMD1198->MAPK_Erk inhibits G2M G2/M Arrest Microtubules->G2M HIF1a HIF-1α Microtubules->HIF1a inhibits STAT3 STAT3 Microtubules->STAT3 inhibits NFkB NF-κB Microtubules->NFkB inhibits Apoptosis Apoptosis G2M->Apoptosis VEGF VEGF Expression HIF1a->VEGF STAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Signaling pathway of this compound.

In_Vitro_Dilution_Workflow cluster_prep Preparation Steps cluster_problem Problem to Avoid start Start: this compound Powder stock 1. Prepare 10-100 mM Stock in 100% DMSO start->stock intermediate 2. Prepare Intermediate Dilution (e.g., 1 mM) in 100% DMSO stock->intermediate direct Direct addition of concentrated stock to medium stock->direct final 3. Add Intermediate Stock to Aqueous Medium for Final Concentration intermediate->final end Result: Clear Working Solution final->end precipitate Precipitation Occurs direct->precipitate

Caption: Workflow to prevent precipitation for in vitro assays.

Solubility_Solutions_Logic cluster_solutions Solution Strategies problem Problem: Poor Aqueous Solubility of this compound standard Standard Lab Solutions problem->standard advanced Advanced Formulation problem->advanced cosolvent Co-Solvent Formulation (e.g., DMSO, PEG300, Tween-80) for In Vivo Use standard->cosolvent serial Serial Dilution for In Vitro Use standard->serial cyclo Cyclodextrin Inclusion Complexes advanced->cyclo nano Nanoparticle Encapsulation advanced->nano

Caption: Logical overview of solutions for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound powder (MW: 311.42), high-quality anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.

  • Calculation: To make 1 mL of a 10 mM stock solution, weigh out 3.11 mg of this compound powder.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 311.42 g/mol * 1000 mg/g = 3.11 mg/mL

  • Procedure: a. Aseptically weigh 3.11 mg of this compound and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly. If full dissolution is not achieved, warm the solution briefly (e.g., in a 37°C water bath) and/or use an ultrasonic bath until the solution is clear.[9] d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C.[9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol uses a target final concentration of 2.5 µM as an example.[6]

  • Materials: 10 mM this compound stock solution in DMSO, 100% DMSO, sterile cell culture medium.

  • Procedure: a. Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO. (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO). b. Final Dilution: Prepare the final 2.5 µM working solution by diluting the 1 mM intermediate stock 1:400 in your cell culture medium. (e.g., add 2.5 µL of 1 mM intermediate stock to 997.5 µL of medium). c. Mix gently but thoroughly by inversion or pipetting. The final concentration of DMSO will be 0.25%, which is generally well-tolerated by most cell lines. Always run a vehicle control with the same final DMSO concentration.

Protocol 3: Preparation of an Oral Formulation for In Vivo Animal Studies (2.5 mg/mL)

This protocol is adapted from a published method for preparing this compound for oral administration in mice.[9]

  • Materials: this compound powder, DMSO, Polyethylene glycol 300 (PEG300), Tween-80, sterile saline (0.9% NaCl).

  • Vehicle Preparation (per 1 mL):

    • 100 µL DMSO (10%)

    • 400 µL PEG300 (40%)

    • 50 µL Tween-80 (5%)

    • 450 µL Saline (45%)

  • Procedure: a. Calculate the total volume of formulation needed for your study. b. Weigh the required amount of this compound (2.5 mg for every 1 mL of final solution). c. In a sterile tube, dissolve the this compound powder completely in the required volume of DMSO first. d. Add the PEG300 and mix thoroughly until the solution is uniform. e. Add the Tween-80 and mix again until uniform. f. Finally, add the saline slowly while mixing to bring the solution to the final volume. g. The resulting mixture should be a clear solution, suitable for oral gavage. Prepare fresh before use if possible.

References

Technical Support Center: Overcoming Resistance to ENMD-1198 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENMD-1198. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a microtubule destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule polymerization.[1] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[2] Additionally, this compound has been shown to inhibit key transcription factors involved in cancer progression, including HIF-1α, NF-κB, and STAT3.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to microtubule-targeting agents that bind to the colchicine site, like this compound, can arise from several mechanisms:

  • Alterations in the Drug Target:

    • Expression of different β-tubulin isotypes: Overexpression of the βIII-tubulin isotype is a common mechanism of resistance to microtubule-targeting agents.[4]

    • Mutations in the β-tubulin gene: Mutations at or near the colchicine-binding site can reduce the binding affinity of this compound to tubulin.[5][6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8]

Q3: Can this compound be effective against cancer cells that are already resistant to other microtubule-targeting drugs like taxanes or vinca alkaloids?

Yes, there is evidence to suggest that this compound can be effective in some multi-drug resistant (MDR) cell lines.[1] Since it binds to the colchicine site, it may not be affected by resistance mechanisms that are specific to taxane or vinca alkaloid binding sites. However, cross-resistance can occur, particularly if the resistance mechanism is overexpression of drug efflux pumps like P-gp, which can transport a broad range of drugs.[8]

Q4: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?

Preclinical studies have shown that combining this compound with other chemotherapeutic agents, such as vincristine, can result in synergistic effects in leukemia cells.[1] Investigating combination therapies is a promising strategy to overcome resistance. Potential synergistic partners could include inhibitors of pathways that are activated in resistant cells or agents that are not substrates for the same efflux pumps.

Troubleshooting Guides

Problem 1: Decreased Cell Viability in Response to this compound Treatment is Less Than Expected.

This is a common issue that may indicate the development of resistance. The following troubleshooting workflow can help identify the underlying cause.

start Start: Reduced this compound Efficacy Observed check_viability Confirm Reduced Sensitivity with Dose-Response Curve (IC50 Shift) start->check_viability investigate_target Investigate Target-Based Resistance check_viability->investigate_target investigate_efflux Investigate Drug Efflux check_viability->investigate_efflux western_blot Western Blot for βIII-tubulin Expression investigate_target->western_blot sequencing Sequence β-tubulin Gene for Mutations investigate_target->sequencing rhodamine_assay Rhodamine 123 Efflux Assay investigate_efflux->rhodamine_assay overcome_target Strategy: Combination Therapy with Agent Targeting Alternative Pathway western_blot->overcome_target sequencing->overcome_target overcome_efflux Strategy: Combination with P-gp Inhibitor rhodamine_assay->overcome_efflux outcome Develop Strategy to Overcome Resistance overcome_target->outcome overcome_efflux->outcome

Caption: Troubleshooting workflow for reduced this compound efficacy.

Experimental Protocols:

  • Protocol 1.1: Generation of this compound Resistant Cell Line and Determination of IC50

    • Objective: To develop a cell line with acquired resistance to this compound and quantify the level of resistance.

    • Methodology:

      • Culture the parental cancer cell line in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

      • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.

      • At each step, allow the cells to recover and resume normal growth before the next concentration increase.

      • This process is typically carried out over several months.

      • Once a resistant cell line is established (e.g., able to proliferate in the presence of a 5-10 fold higher concentration of this compound than the parental IC50), perform a cell viability assay (e.g., MTS or MTT assay) on both the parental and resistant cell lines with a range of this compound concentrations.

      • Calculate the IC50 values for both cell lines to determine the fold-resistance.

  • Protocol 1.2: Western Blot for βIII-tubulin Expression

    • Objective: To determine if resistance to this compound is associated with increased expression of βIII-tubulin.

    • Methodology:

      • Prepare total protein lysates from both parental and this compound resistant cell lines.

      • Determine protein concentration using a standard method (e.g., BCA assay).

      • Separate 20-30 µg of protein per lane by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for βIII-tubulin overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

      • Normalize the βIII-tubulin signal to a loading control (e.g., β-actin or GAPDH).

  • Protocol 1.3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

    • Objective: To assess whether increased drug efflux via P-glycoprotein (P-gp) is contributing to this compound resistance.

    • Methodology:

      • Harvest parental and this compound resistant cells and resuspend them in culture medium.

      • Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., at 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.

      • For a control, pre-incubate a set of cells with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) before adding Rhodamine 123.

      • After the loading period, wash the cells with ice-cold PBS to remove extracellular dye.

      • Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

      • Analyze the intracellular fluorescence of the cells by flow cytometry. A lower fluorescence intensity in the resistant cells compared to the parental cells (which is restored in the presence of a P-gp inhibitor) indicates increased P-gp activity.[2][9]

Problem 2: Difficulty Visualizing Microtubule Disruption After this compound Treatment.

If you are not observing the expected microtubule depolymerization, consider the following troubleshooting steps.

start Start: No Visible Microtubule Disruption check_concentration Verify this compound Concentration and Incubation Time start->check_concentration check_protocol Review Immunofluorescence Protocol check_concentration->check_protocol fixation Optimize Fixation Method check_protocol->fixation antibody Check Primary and Secondary Antibodies check_protocol->antibody imaging Adjust Imaging Parameters check_protocol->imaging outcome Successful Visualization of Microtubule Disruption fixation->outcome antibody->outcome imaging->outcome

Caption: Troubleshooting workflow for immunofluorescence visualization.

Experimental Protocol:

  • Protocol 2.1: Immunofluorescence Staining of Microtubules

    • Objective: To visualize the effect of this compound on the microtubule network in cancer cells.

    • Methodology:

      • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

      • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

      • After treatment, wash the cells with PBS.

      • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Methanol fixation is often preferred for preserving microtubule structures.

      • Wash the cells three times with PBS.

      • Permeabilize the cells (if fixed with paraformaldehyde) with 0.1% Triton X-100 in PBS for 10 minutes.

      • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

      • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

      • Wash the cells three times with PBS.

      • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

      • Wash the cells three times with PBS.

      • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

      • Visualize the cells using a fluorescence microscope.

Data Presentation

Table 1: Example IC50 Values for this compound in Parental and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MDA-MB-231 (Breast)0.22.512.5
HCT116 (Colon)0.151.812.0
A549 (Lung)0.33.612.0

Note: These are hypothetical values for illustrative purposes.

Table 2: Summary of Troubleshooting Strategies for this compound Resistance

ProblemPotential CauseSuggested ActionRelevant Protocol
Reduced drug efficacyIncreased βIII-tubulin expressionWestern blot to confirm. Consider combination with a drug that is not affected by this isotype.1.2
Mutations in β-tubulinSequence the β-tubulin gene.-
Increased drug efflux via P-gpPerform a Rhodamine 123 efflux assay. Consider co-treatment with a P-gp inhibitor.1.3
No visible microtubule disruptionSuboptimal drug concentration/timePerform a dose-response and time-course experiment.2.1
Poor fixation/permeabilizationOptimize the immunofluorescence protocol, try different fixatives (e.g., methanol).2.1
Antibody issuesVerify primary and secondary antibody specificity and concentration.2.1

Signaling Pathways

ENMD1198 This compound Microtubules Microtubule Polymerization ENMD1198->Microtubules Inhibits HIF1a HIF-1α ENMD1198->HIF1a Inhibits NFkB NF-κB ENMD1198->NFkB Inhibits STAT3 STAT3 ENMD1198->STAT3 Inhibits CellCycle G2/M Arrest Microtubules->CellCycle Disruption Leads to Apoptosis Apoptosis CellCycle->Apoptosis Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Proliferation STAT3->Proliferation Promotes

Caption: Signaling pathways affected by this compound.

References

Technical Support Center: ENMD-1198 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ENMD-1198, focusing on improving its bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral administration a key feature?

This compound is an orally active, microtubule-destabilizing agent and an analog of 2-methoxyestradiol (2ME2). It was specifically designed to have improved metabolic stability and pharmacokinetic properties over its parent compound, with the goal of effective oral administration in a clinical setting.[1][2] Preclinical studies have shown that oral administration of this compound leads to higher plasma concentrations compared to 2ME2.[2]

Q2: What is the recommended vehicle for oral administration of this compound in animal studies?

Based on published preclinical studies, this compound has been successfully administered to mice as a suspension in sterile water.[2] For in vivo efficacy studies, doses of 100 or 200 mg/kg have been used.

Q3: Are there any known issues with the oral bioavailability of this compound in preclinical models?

Q4: What are the known mechanisms of action for this compound that are relevant to its anti-cancer activity?

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by destabilizing microtubules, which leads to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of key transcription factors involved in tumor growth, angiogenesis, and survival, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).

Troubleshooting Guide: Suboptimal Oral Bioavailability of this compound

Researchers encountering lower-than-expected plasma concentrations or high variability in animal studies with orally administered this compound can refer to the following troubleshooting guide.

Issue Potential Cause Recommended Action
Low Plasma Exposure (Low Cmax and AUC) Poor Suspension Quality: Inconsistent particle size or aggregation of this compound in the vehicle can lead to poor dissolution and absorption.Ensure the this compound suspension is homogenous and well-dispersed before each administration. Use consistent and validated methods for preparing the suspension. Consider particle size analysis of the bulk drug substance.
Suboptimal Vehicle: While sterile water has been used, the physicochemical properties of this compound may warrant a more optimized vehicle for improved wetting and absorption.Experiment with alternative, well-tolerated oral vehicles. Common options include aqueous solutions with suspending agents (e.g., 0.5% methylcellulose or carboxymethylcellulose), or lipid-based formulations if solubility is a limiting factor.
Gastrointestinal (GI) Tract Instability: Although designed for stability, degradation in the acidic environment of the stomach could be a factor.While not reported as an issue for this compound, if GI instability is suspected, consider formulation strategies such as enteric-coated capsules for larger animal models, though this is less feasible for rodents.
High Variability in Plasma Exposure Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent delivery to the stomach.Ensure all personnel are properly trained and use a consistent technique for oral gavage. The use of appropriate gavage needle size and careful administration can minimize variability.
Food Effects: The presence or absence of food in the animal's stomach can significantly impact drug absorption.Standardize the fasting period for animals before and after dosing. Typically, a 4-hour fast before and a 2-hour fast after dosing is a good starting point.
Unexpected Pharmacokinetic Profile (e.g., delayed Tmax) Delayed Gastric Emptying: Certain experimental conditions or the vehicle itself can delay the transit of the drug from the stomach to the small intestine, where most absorption occurs.Ensure the experimental conditions are consistent across all animals. If using a viscous vehicle, this could contribute to delayed gastric emptying.

Data Presentation: Pharmacokinetic Parameters

While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table provides a template for how such data should be structured for clear comparison. Representative data from a hypothetical study in mice is included for illustrative purposes.

Parameter Oral Administration (100 mg/kg) Intravenous Administration (10 mg/kg)
Cmax (ng/mL) [Insert Experimental Value] (e.g., 1500 ± 350)[Insert Experimental Value] (e.g., 5000 ± 800)
Tmax (h) [Insert Experimental Value] (e.g., 1.5 ± 0.5)N/A
AUC₀-t (ng·h/mL) [Insert Experimental Value] (e.g., 8500 ± 1200)[Insert Experimental Value] (e.g., 12000 ± 2000)
Oral Bioavailability (%) Calculated from AUC values (e.g., ~70%)N/A

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice

  • Objective: To prepare a homogenous suspension of this compound for consistent oral administration.

  • Materials:

    • This compound powder

    • Sterile water for injection

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of sterile water to create a paste.

    • Gradually add the remaining volume of sterile water while continuously vortexing to ensure a uniform suspension.

    • If particle aggregation is observed, sonicate the suspension for 5-10 minutes in a water bath sonicator.

    • Visually inspect the suspension for homogeneity before each animal is dosed.

    • Maintain continuous mixing (e.g., using a stir plate) during the dosing procedure to prevent settling.

Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Mice

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Procedure:

    • Fast the mice for 4 hours prior to dosing (with free access to water).

    • Administer this compound suspension via oral gavage at the desired dose (e.g., 100 mg/kg).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • To determine oral bioavailability, a separate cohort of mice should receive an intravenous (IV) dose of this compound (e.g., 10 mg/kg) and the resulting AUC compared to the oral AUC.

Visualizations

ENMD_1198_Signaling_Pathway cluster_cell Tumor Cell ENMD1198 This compound Microtubules Microtubules ENMD1198->Microtubules destabilizes HIF1a HIF-1α ENMD1198->HIF1a inhibits NFkB NF-κB ENMD1198->NFkB inhibits STAT3 STAT3 ENMD1198->STAT3 inhibits CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest leads to Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes TumorGrowth Tumor Growth & Proliferation NFkB->TumorGrowth promotes STAT3->TumorGrowth promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation This compound Suspension (Sterile Water) AnimalModel Animal Model (e.g., Mouse) OralGavage Oral Gavage AnimalModel->OralGavage BloodSampling Serial Blood Sampling OralGavage->BloodSampling PlasmaProcessing Plasma Processing BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: General experimental workflow for an oral pharmacokinetic study of this compound.

References

Technical Support Center: Troubleshooting ENMD-1198 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions for researchers encountering inconsistent results during in vitro experiments with ENMD-1198. The following frequently asked questions (FAQs) and troubleshooting steps address common issues to help ensure data accuracy and reproducibility.

Frequently Asked Questions & Troubleshooting Guides

Q1: My IC50 value for this compound is significantly different from published data. What are the potential causes?

A1: Discrepancies in IC50 values are a common issue and can arise from several experimental variables.

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, the IC50 was found to be approximately 2.5 µmol/L in hepatocellular carcinoma cells (HUH-7 and HepG2) after 24 hours, while it was around 0.4 µmol/L in the osteoclast precursor cell line RAW264.7 after 48 hours.[1][2]

  • Assay Duration: The length of exposure to the compound directly impacts cell viability. Longer incubation times generally result in lower IC50 values. Ensure your treatment duration is consistent with the protocol you are referencing.

  • Cell Seeding Density: The number of cells seeded per well can affect the final IC50 value. Higher cell densities may require higher compound concentrations to achieve the same effect. It is critical to maintain a consistent seeding density across all experiments.

  • Assay Type: Different viability and proliferation assays (e.g., MTT, WST-1, BrdU incorporation, Alamar blue) measure different cellular endpoints and have varying sensitivities.[3][4] This can lead to different IC50 calculations.

  • Compound Handling: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[5]

Q2: I am observing high variability between replicate wells in my cell viability assay. How can I improve consistency?

A2: High variability often points to technical inconsistencies in the assay procedure.[5]

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent cells from settling.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity.[5]

  • Pipetting Technique: Inaccurate or inconsistent pipetting of the compound or assay reagents is a major source of error. Ensure pipettes are calibrated and use proper technique, such as dispensing liquids gently against the side of the well to avoid disturbing the cell monolayer.

  • Compound Stability: Assess whether the compound is stable in your cell culture medium for the duration of the experiment. Degradation can lead to a loss of activity and inconsistent results.[6]

Q3: The inhibitory effect of this compound on downstream signaling pathways (e.g., p-STAT3, p-Akt) is weak or inconsistent. What should I check?

A3: this compound acts as a microtubule destabilizing agent, which in turn inhibits the activity of several key transcription factors and signaling pathways, including HIF-1α, NF-κB, STAT3, PI-3K/Akt, and MAPK/Erk.[1][7][8] Inconsistent signaling results can be troubleshooted by examining the following:

  • Cellular Context: The activation state of these pathways can vary based on cell confluence and the presence of growth factors in the serum. For more consistent results, consider serum-starving the cells before treatment and/or stimulating with a growth factor to activate the pathway of interest.

  • Treatment Time: The effect on signaling pathways can be time-dependent. Perform a time-course experiment to determine the optimal time point to observe inhibition after this compound treatment.

  • Antibody Quality: For Western blot analysis, verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total proteins.

  • Lysis and Extraction: Ensure that your cell lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

Q4: My biochemical (enzymatic) assay shows potent activity, but the compound is much weaker in my cell-based assay. Why the discrepancy?

A4: This is a frequent observation in drug discovery and can be attributed to several factors that differentiate an isolated enzymatic reaction from a complex cellular environment.[6][9]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target (microtubules).[6]

  • Efflux Pumps: The compound could be a substrate for multidrug resistance (MDR) pumps, which actively transport it out of the cell, reducing its effective intracellular concentration.[6]

  • Intracellular ATP: For kinase inhibitors, high intracellular ATP concentrations (1-5 mM) can outcompete ATP-competitive inhibitors, leading to lower apparent potency in cells compared to biochemical assays, which often use lower ATP concentrations.[9] While this compound is not a direct kinase inhibitor, this principle highlights the importance of the cellular environment.

Quantitative Data Summary

The potency of this compound varies depending on the cell line and experimental conditions. The table below summarizes reported IC50 values from in vitro studies.

Cell LineAssay TypeIncubation TimeReported IC50 (µmol/L)Reference
HUH-7 (Hepatocellular Carcinoma)MTT24 hours~2.5[1]
HepG2 (Hepatocellular Carcinoma)MTT24 hours~2.5[1]
MDA-MB-231 (Breast Cancer)Not Specified48 hours0.4[3]
RAW264.7 (Osteoclast Precursor)Not Specified48 hours~0.4[2]
HMEC-1 (Endothelial)Alamar Blue72 hours< 0.1[4]
BMH29L (Endothelial)Alamar Blue72 hours< 0.1[4]

Visualized Workflows and Pathways

This compound Mechanism of Action

ENMD1198_Pathway ENMD1198 This compound Microtubules Microtubule Destabilization ENMD1198->Microtubules PI3K_Akt PI3K / Akt Pathway ENMD1198->PI3K_Akt inhibits phosphorylation MAPK_Erk MAPK / Erk Pathway ENMD1198->MAPK_Erk inhibits phosphorylation STAT3 STAT3 ENMD1198->STAT3 inhibits activation NFkB NF-κB ENMD1198->NFkB inhibits activation CellCycle Mitotic Arrest Apoptosis Microtubules->CellCycle HIF1a HIF-1α Microtubules->HIF1a inhibits PI3K_Akt->HIF1a Angiogenesis ↓ Angiogenesis (e.g., VEGF) HIF1a->Angiogenesis STAT3->Angiogenesis Invasion ↓ Invasion & Metastasis STAT3->Invasion NFkB->Invasion

Caption: Simplified signaling pathway for this compound.

Troubleshooting Workflow for Inconsistent IC50 Results

Troubleshooting_Workflow Start Inconsistent IC50 Results CheckCompound Step 1: Verify Compound - Purity - Solubility in stock solvent - Fresh vs. old stock Start->CheckCompound CheckCells Step 2: Check Cell Culture - Cell line identity (STR) - Passage number - Mycoplasma contamination CheckCompound->CheckCells CheckAssay Step 3: Optimize Assay Parameters - Cell seeding density - Incubation time - Final solvent concentration CheckCells->CheckAssay CheckTechnique Step 4: Review Lab Technique - Pipetting accuracy - Homogeneous cell suspension - Mitigate edge effects CheckAssay->CheckTechnique Consistent Results are Consistent CheckTechnique->Consistent Fixed Inconsistent Results Still Inconsistent CheckTechnique->Inconsistent Not Fixed ReEvaluate Re-evaluate experimental design and consult literature Inconsistent->ReEvaluate

Caption: A step-by-step workflow for troubleshooting IC50 variability.

Common Sources of Error in Cell-Based Assays

Caption: Key sources of experimental error in in vitro cell assays.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a high-concentration stock (e.g., 10 mM in DMSO). Include a vehicle control (e.g., 0.2% DMSO) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound to a 1X concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results as percent viability versus log[concentration] to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluence. If applicable, serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). If studying growth factor-induced signaling, stimulate with the appropriate ligand (e.g., IL-6 for STAT3) for the last 15-30 minutes of the incubation period.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 overnight at 4°C.

  • Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and/or a housekeeping protein like β-actin or GAPDH.

References

ENMD-1198 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ENMD-1198 in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How should I store this compound?

Proper storage is crucial to maintain the integrity of this compound. Here are the recommended storage conditions:

  • Solid Form: For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for over three years.[1][2] Some suppliers suggest that storage at 4°C is suitable for up to two years.

  • Stock Solutions: It is advisable to prepare concentrated stock solutions in a suitable solvent like DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (6 months to over a year).[3][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[3][4]

  • Short-Term Storage: For immediate use, solutions can be kept at 4°C for over a week.[1]

2. What is the best solvent for this compound?

This compound is readily soluble in DMSO.[2] One supplier specifies a solubility of 60 mg/mL in DMSO at 25°C.[2] For in vitro experiments, a stock solution in DMSO is typically prepared and then diluted to the final concentration in the cell culture medium.

3. I see precipitation when I dilute my this compound stock solution. What should I do?

Precipitation can occur when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. If you observe this, gentle warming and sonication (using an ultrasonic bath) are recommended to help redissolve the compound.[1] To minimize precipitation, it is best to add the stock solution to your final buffer or medium while vortexing.

4. How should I prepare this compound for in vivo animal studies?

A common formulation for oral administration in animal models involves a vehicle of DMSO, PEG300, Tween-80, and saline. It is strongly recommended to prepare this working solution fresh on the day of use.[3] A specific protocol to yield a 2.5 mg/mL solution is as follows:

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.[3]

5. How stable is this compound in cell culture medium at 37°C?

While specific degradation kinetics in cell culture media are not publicly available, this compound was designed to have improved metabolic stability compared to its parent compound, 2-methoxyestradiol (2ME2).[5][6] One study demonstrated that over 65% of this compound remained after a 2-hour incubation with hepatocytes, indicating a higher resistance to metabolic degradation.[5] For typical cell-based assays, it is advisable to prepare fresh dilutions of this compound in media for each experiment, especially for longer incubation periods.

6. Is this compound sensitive to light?

There is no specific data on the photostability of this compound. As a general precaution for investigational compounds, it is recommended to protect solutions from direct light, for example, by using amber vials or wrapping tubes in aluminum foil, especially during long-term storage or lengthy experiments.

Data on this compound Stability

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityCitations
Solid (Powder)-20°C> 3 years[1][2]
Solid (Powder)4°C2 years[2]
Stock Solution (in DMSO)-80°C6 months - > 1 year[1][3][4]
Stock Solution (in DMSO)-20°C1 month[3][4]
Stock Solution (in DMSO)4°C> 1 week[1]

Table 2: Metabolic Stability of this compound

Experimental SystemIncubation TimeRemaining CompoundComparisonCitations
Hepatocytes2 hours> 65%Improved vs. 2ME2[5]

Experimental Protocols & Visualizations

General Workflow for Handling this compound

G cluster_storage Storage cluster_prep Preparation cluster_application Application solid Solid this compound (-20°C) dissolve Dissolve in DMSO to create stock solid->dissolve stock DMSO Stock Solution (-80°C) dilute_invitro Dilute in culture medium for in vitro assays stock->dilute_invitro formulate_invivo Formulate in vehicle (e.g., DMSO/PEG300/Tween-80/Saline) for in vivo studies stock->formulate_invivo dissolve->stock Aliquot & Store invitro In Vitro Experiments dilute_invitro->invitro invivo In Vivo Experiments formulate_invivo->invivo

Caption: General workflow for storing, preparing, and using this compound.

Signaling Pathways Inhibited by this compound

This compound functions as a microtubule-destabilizing agent, which in turn affects several downstream signaling pathways implicated in cancer progression.

G cluster_cellular Cellular Effects cluster_outcomes Biological Outcomes ENMD1198 This compound Microtubule Microtubule Destabilization ENMD1198->Microtubule STAT3 Reduced STAT3 Activation ENMD1198->STAT3 PI3K_Akt Inhibition of PI3K/Akt Pathway ENMD1198->PI3K_Akt MAPK_Erk Inhibition of MAPK/Erk Pathway ENMD1198->MAPK_Erk HIF1a Reduced HIF-1α Activation Microtubule->HIF1a Angiogenesis Reduced Angiogenesis HIF1a->Angiogenesis STAT3->Angiogenesis Proliferation Reduced Cell Proliferation STAT3->Proliferation PI3K_Akt->Proliferation Migration Reduced Cell Migration & Invasion PI3K_Akt->Migration MAPK_Erk->Proliferation MAPK_Erk->Migration

Caption: Key signaling pathways affected by this compound.

References

Technical Support Center: ENMD-1198 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering toxicity-related issues during in vivo experiments with ENMD-1198. The following information is intended to guide study design and help mitigate common adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in vivo?

A1: Preclinical toxicology studies and clinical trials have identified myelosuppression (specifically neutropenia) and gastrointestinal toxicity as the primary dose-limiting toxicities of this compound.[1] These effects are consistent with its mechanism of action as a microtubule-disrupting agent, which affects rapidly dividing cells in the bone marrow and gastrointestinal tract.[1][2] In a Phase 1 clinical trial, Grade 4 neutropenia was observed at a dose of 550 mg/m²/day, establishing the maximum tolerated dose (MTD) at 425 mg/m²/day.[3]

Q2: How does the toxicity profile of this compound compare to its parent compound, 2-methoxyestradiol (2ME2)?

A2: this compound was developed as a metabolically stable analogue of 2ME2 to improve its antitumor activity.[4] While 2ME2 is noted for having a very benign toxicity profile, with minimal myelosuppression or neurotoxicity, this compound exhibits more pronounced dose-limiting toxicities of myelosuppression and gastrointestinal effects in preclinical models.[4] However, this compound also demonstrates significantly improved antiproliferative and antiangiogenic activities.[4]

Q3: What is the mechanism of action of this compound that leads to both efficacy and toxicity?

A3: this compound functions as a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule polymerization.[3][4] This leads to G2-M cell cycle arrest and apoptosis in rapidly dividing cells, which includes both cancer cells and healthy cells in tissues with high turnover rates, such as bone marrow and the intestinal lining.[1][2][4] This dual effect on cancerous and healthy proliferating cells is the basis for its efficacy and its primary toxicities.

Troubleshooting Guides

Issue 1: Severe Myelosuppression (Neutropenia) Observed

Researchers may observe a significant drop in neutrophil counts, a key indicator of myelosuppression. This can compromise the health of the animal models and the integrity of the experiment.

Troubleshooting Steps:

  • Dose Reduction: The most direct approach is to lower the administered dose of this compound. In clinical settings, patients who experienced Grade 4 neutropenia at 550 mg/m²/day were successfully managed by reducing the dose to 425 mg/m²/day.[3]

  • Co-administration of Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a standard supportive care agent used to stimulate the production of neutrophils and reduce the severity and duration of neutropenia induced by chemotherapy.[5][6][7]

  • Modify Dosing Schedule (Chronopharmacology): The timing of drug administration can influence toxicity. Studies with other microtubule inhibitors, such as docetaxel, have shown that toxicity in mice is significantly lower when the drug is administered during their resting phase (the light cycle).[8][9][10]

Quantitative Data Summary: G-CSF for Chemotherapy-Induced Neutropenia

ParameterPlacebo GroupG-CSF GroupP-ValueReference
Incidence of Fever with Neutropenia77%40%< 0.001[6]
Median Duration of Grade IV Neutropenia6 days1 day< 0.001[6]
Median Hospital Stay for Neutropenic Fever7 days5 days< 0.001[7]

Experimental Protocol: G-CSF Co-administration in a Mouse Model

This protocol is a representative example based on clinical use and may require optimization for specific animal models and this compound doses.

  • Animal Model: Female C57BL/6 mice with established tumors.

  • This compound Administration: Administer this compound at the desired therapeutic dose (e.g., 200 mg/kg/day, orally) for the planned treatment cycle.

  • G-CSF Administration:

    • Agent: Recombinant murine G-CSF (filgrastim).

    • Dose: 5 µg/kg/day.

    • Route: Subcutaneous injection.

    • Schedule: Begin G-CSF administration 24 hours after the first dose of this compound and continue daily until neutrophil counts recover to >1000/µl.

  • Monitoring:

    • Collect blood samples (e.g., via tail vein) every 2-3 days to perform complete blood counts (CBCs).

    • Monitor for signs of infection and distress.

    • Measure tumor volume as per the primary experimental plan.

Workflow for Mitigating Myelosuppression

A Start this compound In Vivo Experiment B Monitor CBCs (Baseline and during treatment) A->B C Severe Neutropenia Detected? B->C D Continue Experiment (Monitor Regularly) C->D No E Implement Mitigation Strategy C->E Yes F Option 1: Dose Reduction E->F G Option 2: Co-administer G-CSF E->G H Option 3: Adjust Dosing Time (Chronotherapy) E->H I Re-evaluate CBCs F->I G->I H->I J Toxicity Resolved? I->J K Resume Experiment (Continue Monitoring) J->K Yes L Further Dose Reduction or Discontinuation J->L No cluster_0 Cellular Impact cluster_1 In Vivo Toxicities ENMD This compound Tubulin β-Tubulin (Colchicine Site) ENMD->Tubulin Binds to MT Microtubule Polymerization (Inhibited) Tubulin->MT G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis BM Bone Marrow Progenitor Cells Apoptosis->BM GI Gastrointestinal Epithelial Cells Apoptosis->GI Myelo Myelosuppression (Neutropenia) BM->Myelo GITox GI Toxicity (Mucositis, Diarrhea) GI->GITox

References

ENMD-1198 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using ENMD-1198. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, microtubule-destabilizing agent. It functions by binding to the colchicine site on tubulin, which leads to the disruption of microtubule dynamics.[1][2][3] This interference with microtubule function results in a cascade of downstream effects, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2] Additionally, this compound has demonstrated anti-angiogenic and vascular-disrupting properties.[4][5][6]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been shown to modulate several critical signaling pathways involved in cancer progression. Notably, it inhibits the activation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[7][8][9] Furthermore, it has been observed to suppress the phosphorylation of key proteins in the MAPK/Erk and PI-3K/Akt signaling cascades.[8][10]

Q3: What is the recommended solvent and negative control for in vitro experiments?

A3: For in vitro assays, this compound should be dissolved in DMSO.[10] It is crucial to use a vehicle control in all experiments, which would consist of treating cells with the same concentration of DMSO used to dissolve this compound.[10] This ensures that any observed effects are due to the compound itself and not the solvent.

Q4: What is a suitable starting dose for in vivo animal studies?

A4: Based on published preclinical studies, a common and effective oral dose of this compound in subcutaneous tumor models is 200 mg/kg/day.[1][8][10] However, the optimal dose may vary depending on the animal model and tumor type, so it is advisable to perform a dose-response study.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Recommended Solution
Low antiproliferative activity or high IC50 value. 1. Compound degradation. 2. Cell line resistance. 3. Suboptimal assay conditions.1. Ensure proper storage of this compound stock solutions (e.g., at -20°C in DMSO).[11] Prepare fresh dilutions for each experiment. 2. Verify the sensitivity of your cell line to microtubule-targeting agents. Some cell lines may exhibit intrinsic or acquired resistance.[2] Consider using a known sensitive cell line as a positive control. 3. Optimize cell seeding density and incubation time. A 48 to 72-hour incubation period is common for proliferation assays.[12][13]
Inconsistent results in migration or invasion assays. 1. Uneven cell seeding. 2. Variability in Matrigel coating. 3. Inappropriate chemoattractant concentration.1. Ensure a single-cell suspension and accurate cell counting before seeding into Boyden chambers. 2. For invasion assays, ensure a consistent and even coating of Matrigel on the inserts. 3. Optimize the concentration of the chemoattractant (e.g., EGF, HGF) to achieve a clear migratory or invasive response in control cells.[10]
No significant G2/M cell cycle arrest observed. 1. Incorrect this compound concentration. 2. Insufficient incubation time. 3. Issues with cell cycle analysis staining.1. Perform a dose-response experiment. Effective concentrations for inducing G2/M arrest are often around 2x the IC50 value.[2][12] 2. A time-course experiment is recommended, with typical G2/M arrest observed between 4 to 16 hours of treatment.[2] 3. Ensure proper cell fixation and staining with a DNA intercalating dye (e.g., propidium iodide). Include untreated and known cell cycle inhibitor controls.
Difficulty detecting changes in protein phosphorylation via Western Blot. 1. Suboptimal stimulation conditions. 2. Rapid dephosphorylation of target proteins. 3. Insufficient this compound pre-incubation.1. When studying growth factor-induced signaling, ensure that cells are properly serum-starved before stimulation (e.g., with EGF).[10] 2. Work quickly and on ice during protein extraction. Use phosphatase inhibitors in your lysis buffer. 3. Pre-incubate cells with this compound for an adequate period (e.g., 16 hours) before stimulating with growth factors to effectively inhibit downstream signaling.[10]
In Vivo Experiments
Issue Potential Cause Recommended Solution
High variability in tumor growth within the same treatment group. 1. Inconsistent number of tumor cells injected. 2. Variation in injection site. 3. Animal health issues.1. Ensure accurate cell counting and resuspend cells thoroughly before injection to ensure each animal receives the same number of viable cells. 2. Be consistent with the subcutaneous injection site for all animals. 3. Monitor animal health closely. Exclude animals with significant health problems from the study.
Lack of significant tumor growth inhibition. 1. Insufficient drug dosage or bioavailability. 2. Tumor model is resistant to this compound. 3. Improper drug formulation or administration.1. Consider a higher dose of this compound or perform pharmacokinetic studies to assess drug levels in plasma.[1] 2. Test the sensitivity of the tumor cells to this compound in vitro prior to initiating in vivo studies. 3. Ensure this compound is properly formulated for oral gavage and administered consistently each day.
Toxicity or significant weight loss in treated animals. 1. The administered dose is too high for the specific animal strain or model.1. Reduce the dosage of this compound. 2. Monitor animal weight and health daily. If significant weight loss (>15-20%) or other signs of toxicity are observed, consider dose reduction or cessation of treatment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / GI50 (µM)Reference
HUH-7Hepatocellular CarcinomaCell Growth~2.5[10]
HepG2Hepatocellular CarcinomaCell Growth~2.5[10]
HT-29Colon CarcinomaAntiproliferative0.44[2]
MDA-MB-231Breast CarcinomaAntiproliferativeN/A (Median GI50 of 0.10 for NCI cell screen)[2]
HMEC-1Microvascular EndothelialProliferation~0.4[9][13]
BMH29LBone Marrow EndothelialProliferation~3.8[9]
RAW264.7Osteoclast PrecursorViability~0.4[9]

Experimental Protocols

Western Blot Analysis for Signaling Pathway Modulation

  • Cell Culture and Treatment: Plate human hepatocellular carcinoma cells (e.g., HUH-7 or HepG2) and grow to 70-80% confluency.

  • Pre-incubation: Treat the cells with this compound (e.g., at its IC50 concentration) for 16 hours.[10] Include a DMSO vehicle control.

  • Stimulation: For inducible signaling, stimulate the cells with a growth factor such as recombinant EGF (40 ng/ml) for a predetermined optimal time.[10]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-MAPK, MAPK, p-STAT3, STAT3).[10] Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Subcutaneous Tumor Model

  • Cell Preparation: Culture a suitable cancer cell line (e.g., HUH-7 or MDA-MB-231) and harvest during the exponential growth phase.[1][10]

  • Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 200 mg/kg/day) or the vehicle control orally via gavage.[8][10]

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31).[7]

Visualizations

ENMD_1198_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Inhibition MAPK p44/42 MAPK RTK->MAPK Inhibition FAK FAK RTK->FAK Inhibition Akt Akt PI3K->Akt HIF1a HIF-1α Akt->HIF1a MAPK->HIF1a STAT3 STAT3 FAK->STAT3 Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization ENMD1198 This compound ENMD1198->Tubulin Binds ENMD1198->Microtubules Destabilization Microtubules->STAT3 Activation Inhibition Microtubules->HIF1a Activation Inhibition NFkB NF-κB Microtubules->NFkB Activation Inhibition CellCycle G2/M Arrest Microtubules->CellCycle VEGF VEGF mRNA STAT3->VEGF HIF1a->VEGF Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound mechanism of action and its effect on key signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mech cluster_func cluster_endpoint A1 Select Cell Lines (e.g., HUH-7, MDA-MB-231) A2 Determine IC50 (Proliferation Assay) A1->A2 B1 Select Animal Model (e.g., Nude Mice) A1->B1 Transition to In Vivo A3 Mechanism Studies A2->A3 A4 Functional Assays A2->A4 M1 Western Blot (p-Akt, p-STAT3) A3->M1 M2 Cell Cycle Analysis (G2/M Arrest) A3->M2 F1 Migration Assay A4->F1 F2 Invasion Assay A4->F2 B2 Tumor Cell Implantation B1->B2 B3 Treatment (this compound vs. Vehicle) B2->B3 B4 Monitor Tumor Growth & Animal Health B3->B4 B5 Endpoint Analysis B4->B5 E1 Tumor Weight B5->E1 E2 Immunohistochemistry (Ki-67, CD31) B5->E2

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic node_action node_action node_cause node_cause start Inconsistent In Vitro Results? q1 Is the IC50 higher than expected? start->q1 Proliferation q2 Are functional assays (e.g., migration) variable? start->q2 Functional q3 Is G2/M arrest not observed? start->q3 Cell Cycle cause1 Potential Causes: - Compound Degradation - Cell Line Resistance q1->cause1 Yes end Review Experimental Design & Controls q1->end No cause2 Potential Causes: - Uneven Cell Seeding - Assay Condition Variability q2->cause2 Yes q2->end No cause3 Potential Causes: - Wrong Concentration - Insufficient Incubation Time q3->cause3 Yes q3->end No action1 1. Prepare fresh compound. 2. Verify cell line sensitivity. 3. Use positive control. cause1->action1 Solutions action2 1. Ensure single-cell suspension. 2. Optimize chemoattractant. 3. Standardize coating. cause2->action2 Solutions action3 1. Perform dose-response. 2. Perform time-course. 3. Check staining protocol. cause3->action3 Solutions

Caption: A troubleshooting decision tree for common in vitro experimental issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ENMD-1198 versus 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ENMD-1198 and its parent compound, 2-methoxyestradiol (2ME2). Both compounds are microtubule-targeting agents with anti-angiogenic and anti-tumor properties. This compound was developed as an analog of 2ME2 with a modified chemical structure designed to improve its metabolic stability and pharmacokinetic profile.[1] This guide synthesizes available experimental data to offer a comprehensive overview of their comparative performance.

At a Glance: Key Efficacy Data

Quantitative analysis from in vitro studies consistently demonstrates the superior potency of this compound compared to 2-methoxyestradiol across various measures of anti-angiogenic and anti-proliferative activity.

Efficacy ParameterCell LineThis compound IC₅₀2-Methoxyestradiol IC₅₀Fold DifferenceReference
Endothelial Cell Proliferation HMEC-10.4 µM2.3 µM5.75x[2]
BMH29L3.8 µM8.2 µM2.16x[2]
Osteoclast Precursor Viability RAW264.7~0.4 µmol/L~1.6 µmol/L4x

In Vitro Efficacy: A Head-to-Head Comparison

In vitro studies have been pivotal in elucidating the enhanced potency of this compound.

Anti-Proliferative and Anti-Angiogenic Effects:

This compound is significantly more potent than 2-methoxyestradiol at inhibiting the proliferation of human microvascular endothelial cells (HMEC-1) and bone marrow-derived endothelial cells (BMH29L).[2] This enhanced activity extends to other critical steps in angiogenesis, including cell motility, migration, and morphogenesis. In studies using HMEC-1 cells, this compound inhibited capillary tube formation by approximately 70% at a concentration of 0.5 µM, whereas a 2 µM concentration of 2ME2 was required to achieve a similar effect.[2] Furthermore, this compound was shown to be more effective at disrupting pre-formed vascular structures, a key aspect of its vascular-disrupting properties.[2]

In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, available data suggests that the improved in vitro potency and metabolic stability of this compound translate to significant anti-tumor activity in preclinical models.

In a breast cancer-induced osteolysis model, this compound was shown to be cytotoxic to tumor cells and possess both anti-angiogenic and vascular disruptive properties, ultimately protecting the bone against tumor-induced degradation.[3] In a Lewis lung carcinoma metastatic model, this compound demonstrated a significant improvement in median survival time.[1] Notably, in some tumor models, the anti-tumor activity of this compound was reported to be equivalent to that of the established chemotherapeutic agent, cyclophosphamide.

For 2-methoxyestradiol, in vivo studies have demonstrated its ability to inhibit angiogenesis and suppress tumor growth in various models, including breast cancer xenografts.[4] However, the clinical development of 2-methoxyestradiol has been hampered by its poor oral bioavailability and rapid metabolism, necessitating the development of analogs like this compound.[1]

Mechanism of Action: A Shared Pathway with Enhanced Potency

Both this compound and 2-methoxyestradiol exert their anti-cancer effects through a multi-targeted mechanism of action. They function as microtubule-destabilizing agents, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating tumor and endothelial cells.

A critical component of their anti-angiogenic effect is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). By downregulating HIF-1α, both compounds effectively suppress the production of pro-angiogenic factors. This compound was designed to retain these mechanisms of action while exhibiting decreased metabolism, leading to sustained plasma levels and potentially greater in vivo efficacy.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (Alamar Blue Assay)

  • Cell Lines: Human Microvascular Endothelial Cells (HMEC-1) or other relevant endothelial cell lines.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/ml.[5]

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or 2-methoxyestradiol. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period, typically 72 hours.

  • Alamar Blue Addition: AlamarBlue® reagent is added to each well at 10% of the culture volume.[6]

  • Measurement: After a further incubation of 4-8 hours, fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5] Cell viability is expressed as a percentage of the control.

2. Cell Migration Assay (Boyden Chamber Assay)

  • Apparatus: A Boyden chamber with a microporous membrane (typically 8 µm pore size for endothelial cells) is used.[7][8]

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Cell Seeding: Endothelial cells, pre-treated with this compound, 2-methoxyestradiol, or vehicle, are seeded in the upper chamber in a serum-free medium.

  • Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 4-6 hours).

  • Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8]

3. In Vitro Tube Formation Assay (Matrigel Assay)

  • Plate Preparation: 96-well plates are coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C.[9]

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or 2-methoxyestradiol.

  • Incubation: Plates are incubated for 6-24 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Models

1. Breast Cancer Xenograft Model (MDA-MB-231)

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Human breast cancer cells (MDA-MB-231) are injected into the mammary fat pad of the mice.[10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, 2-methoxyestradiol, or vehicle control orally or via another appropriate route.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Survival of the animals can also be monitored.

2. Lewis Lung Carcinoma (LLC) Model

  • Animal Model: Syngeneic C57BL/6 mice.

  • Cell Implantation: LLC cells are injected subcutaneously or orthotopically into the mice.[12]

  • Treatment: Once tumors are established, mice are treated with this compound, 2-methoxyestradiol, or vehicle.

  • Primary Tumor and Metastasis Assessment: Primary tumor growth is monitored as described above. At the end of the study, lungs are harvested to assess metastatic burden.[13]

Visualizing the Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Simplified Signaling Pathway of this compound and 2-Methoxyestradiol cluster_drug Drug Action cluster_cellular Cellular Targets & Processes This compound This compound Microtubules Microtubules This compound->Microtubules Binds to HIF-1α HIF-1α This compound->HIF-1α Inhibits 2-Methoxyestradiol 2-Methoxyestradiol 2-Methoxyestradiol->Microtubules Binds to 2-Methoxyestradiol->HIF-1α Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubules->G2/M Phase Arrest Disruption leads to VEGF Expression VEGF Expression HIF-1α->VEGF Expression Regulates Angiogenesis Angiogenesis HIF-1α->Angiogenesis Inhibition reduces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces VEGF Expression->Angiogenesis Promotes

Caption: Signaling pathway of this compound and 2-Methoxyestradiol.

G Experimental Workflow for In Vitro Efficacy Comparison cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Endothelial Cells Proliferation Cell Proliferation Assay (Alamar Blue) Cell_Culture->Proliferation Migration Cell Migration Assay (Boyden Chamber) Cell_Culture->Migration Tube_Formation Tube Formation Assay (Matrigel) Cell_Culture->Tube_Formation Drug_Preparation Prepare Drug Dilutions (this compound & 2ME2) Drug_Preparation->Proliferation Drug_Preparation->Migration Drug_Preparation->Tube_Formation Data_Collection Collect Fluorescence/ Microscopy Data Proliferation->Data_Collection Migration->Data_Collection Tube_Formation->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Comparison IC50_Calculation->Statistical_Analysis

References

A Comparative Guide to Tubulin Inhibitors: ENMD-1198 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-1198, a novel tubulin inhibitor, with other established agents in its class, including paclitaxel, vincristine, and colchicine. We will delve into their mechanisms of action, present available preclinical data on their efficacy, and provide an overview of the experimental protocols used to generate this data.

Introduction to Tubulin Inhibition in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapies. Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.

This compound: A Novel Microtubule-Destabilizing Agent

This compound is an orally active, small molecule analog of 2-methoxyestradiol (2ME2), a naturally occurring metabolite of estradiol. It has been developed to improve upon the metabolic stability and pharmacokinetic profile of its parent compound.[1] this compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network.

Beyond its direct impact on microtubules, this compound exhibits a multi-faceted mechanism of action that contributes to its antitumor activity. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, this compound has been demonstrated to inhibit the activity of key transcription factors involved in tumor progression and angiogenesis, including hypoxia-inducible factor-1α (HIF-1α), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-κB (NF-κB).[2]

Comparison with Other Tubulin Inhibitors

To provide a clear perspective on the performance of this compound, we compare it with three well-established tubulin inhibitors: paclitaxel, a microtubule stabilizer, and vincristine and colchicine, both microtubule destabilizers.

Mechanism of Action

The fundamental difference between these agents lies in their interaction with tubulin and the subsequent effect on microtubule dynamics.

dot

cluster_stabilizer Microtubule Stabilizer cluster_destabilizers Microtubule Destabilizers Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to the interior of the microtubule Microtubule Microtubule Paclitaxel->Microtubule Promotes polymerization Inhibits depolymerization ENMD_1198 ENMD_1198 ENMD_1198->Tubulin Binds to the colchicine-binding site ENMD_1198->Microtubule Inhibits polymerization Promotes depolymerization Vincristine Vincristine Vincristine->Tubulin Binds to the vinca-binding site Vincristine->Microtubule Inhibits polymerization Promotes depolymerization Colchicine Colchicine Colchicine->Tubulin Binds to the colchicine-binding site Colchicine->Microtubule Inhibits polymerization Promotes depolymerization CellCycle G2/M Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1. Mechanism of Action of Different Tubulin Inhibitors.

As depicted in Figure 1, this compound and colchicine share the same binding site on β-tubulin, leading to microtubule depolymerization. Vincristine also destabilizes microtubules but binds to a distinct site, known as the vinca domain. In contrast, paclitaxel stabilizes microtubules by binding to a different site on β-tubulin, preventing their disassembly.

In Vitro Antiproliferative Activity

The cytotoxic effects of these tubulin inhibitors have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes available IC50 data for this compound and the comparator drugs. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and drug exposure times.

DrugCell LineCancer TypeIC50Reference
This compound HUH-7Hepatocellular Carcinoma2.5 µM (24h)[3]
HepG2Hepatocellular Carcinoma2.5 µM (24h)[3]
MDA-BO2Breast Cancer~0.8 µM
RAW264.7Macrophage (osteoclast precursor)~0.4 µM (48h)[4]
Paclitaxel MDA-MB-231Breast CancerVaries (nM range)
A549Lung CancerVaries (nM to µM range)
Ovarian Cancer Cell LinesOvarian Cancer0.4-3.4 nM
Vincristine MCF-7Breast Cancer5 nM
A549Lung Cancer40 nM
Ovarian Cancer Cell LinesOvarian CancerVaries (nM range)
Colchicine Various Cancer Cell LinesVariousVaries (nM to µM range)[5]

One study directly compared the effect of class III β-tubulin expression on the efficacy of these agents in breast cancer cell lines. The study found that while overexpression of this tubulin isotype conferred resistance to paclitaxel and vinorelbine, the efficacy of this compound and colchicine was unaffected, suggesting a potential advantage for colchicine-site binding agents in tumors with this resistance mechanism.[6]

In Vivo Antitumor Efficacy

Preclinical in vivo studies using animal models, typically xenografts where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic potential of anticancer agents.

dot

cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy CellLines Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellLines->Cytotoxicity Treatment with Tubulin Inhibitors IC50 Determine IC50 Values Cytotoxicity->IC50 Xenograft Tumor Xenograft Model (e.g., Nude Mice) IC50->Xenograft Lead Compound Selection Treatment Drug Administration (e.g., Oral, IV) Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Efficacy Evaluate Efficacy (e.g., TGI, Survival) TumorGrowth->Efficacy

Figure 2. General Workflow for Evaluating Anticancer Compounds.

This compound has demonstrated significant antitumor activity in various preclinical tumor models.[1]

  • Breast Cancer: In an orthotopic MDA-MB-231 breast carcinoma xenograft model, daily oral treatment with this compound resulted in significant reductions in tumor volumes.[1] Another study in a model of breast cancer bone metastases showed that this compound reduced tumor-induced osteolysis and tumor burden.[4][7]

  • Lung Cancer: In a Lewis lung carcinoma metastatic model, this compound significantly improved the median survival time.[1]

  • Hepatocellular Carcinoma: In a subcutaneous HUH-7 hepatocellular carcinoma xenograft model, treatment with this compound led to a significant reduction in tumor growth and vascularization.[2][3]

  • Leukemia: this compound has shown effectiveness in delaying the growth of leukemia xenografts in vivo.[8]

In some tumor models, the high-dose group of this compound showed antitumor activity equivalent to that of cyclophosphamide, a commonly used chemotherapy agent.[1] While direct, head-to-head in vivo comparisons with paclitaxel, vincristine, or colchicine are not extensively reported in the reviewed literature, the available data suggests that this compound has potent antitumor efficacy as a single agent.

Signaling Pathways Affected by this compound

A key differentiator for this compound is its ability to modulate specific signaling pathways that are crucial for tumor growth and survival.

dot

cluster_pathways Inhibited Signaling Pathways ENMD_1198 This compound HIF1a HIF-1α ENMD_1198->HIF1a Inhibits STAT3 STAT3 ENMD_1198->STAT3 Inhibits NFkB NF-κB ENMD_1198->NFkB Inhibits Angiogenesis Angiogenesis HIF1a->Angiogenesis CellProliferation Cell Proliferation STAT3->CellProliferation NFkB->CellProliferation Inflammation Inflammation NFkB->Inflammation

Figure 3. Signaling Pathways Inhibited by this compound.

By inhibiting HIF-1α, STAT3, and NF-κB, this compound can disrupt tumor angiogenesis, proliferation, and inflammatory responses, contributing to its overall antitumor effect.[2]

Experimental Protocols

The data presented in this guide is based on standard preclinical experimental methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the tubulin inhibitor (e.g., this compound, paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined from the dose-response curve.

In Vivo Tumor Xenograft Study
  • Cell Implantation: A specific number of human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the tubulin inhibitor via a specified route (e.g., oral gavage for this compound, intravenous injection for paclitaxel) and schedule. The control group receives a vehicle control.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²)/2.

  • Efficacy Evaluation: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include survival analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.

Conclusion

This compound is a promising, orally active, microtubule-destabilizing agent with a multifaceted mechanism of action that extends beyond tubulin binding to the inhibition of key oncogenic signaling pathways. Preclinical data demonstrates its potent antiproliferative and antitumor activities across a range of cancer types. Its distinct mechanism of action and potential to overcome certain resistance mechanisms observed with other tubulin inhibitors, such as paclitaxel and vincristine, warrant further investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the potential of this compound in the landscape of cancer therapeutics. Further direct comparative studies will be invaluable in fully elucidating its clinical potential relative to existing tubulin-targeting agents.

References

ENMD-1198: A Comparative Analysis of In Vivo Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-tumor effects of ENMD-1198 in vivo, benchmarked against established microtubule-targeting agents, Paclitaxel and Combretastatin A4. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of Anti-Tumor Efficacy

The following tables summarize the in vivo anti-tumor efficacy of this compound and its comparators across various cancer models.

Table 1: this compound In Vivo Efficacy

Cancer ModelCell LineDosing RegimenKey Findings
Breast Carcinoma (Orthotopic Xenograft)MDA-MB-231200 mg/kg/day (oral)94% reduction in tumor burden.[1] Equivalent anti-tumor activity to cyclophosphamide.[2]
Hepatocellular Carcinoma (Subcutaneous Xenograft)HUH-7200 mg/kg/day (oral)Significant reduction in tumor growth, tumor vascularization, and proliferating tumor cells.[3][4]
Lewis Lung Carcinoma (Metastatic Model)-200 mg/kg/day (oral)Significantly improved median survival time.[2]

Table 2: Paclitaxel In Vivo Efficacy

Cancer ModelCell LineDosing RegimenKey Findings
Breast Carcinoma (Xenograft)MDA-MB-231Not specifiedSignificantly inhibited breast tumor growth.[5]
Breast Carcinoma (Xenograft)MCF-720 mg/kg (intraperitoneal, daily for 5 days)Significant anti-tumor activity.[6]
Breast Carcinoma (Xenograft)U1420 mg/kg67.3% tumor growth inhibition.[7]

Table 3: Combretastatin A4 In Vivo Efficacy

Cancer ModelCell LineDosing RegimenKey Findings
Colon Cancer (Orthotopic)MAC 15100 mg/kg (intraperitoneal)Caused extensive hemorrhagic necrosis and significant tumor growth delay.[3]
Colon Carcinoma (Intrahepatic)-2 mg/kg (5 days a week)Significantly retarded tumor growth compared to immunization alone.[8]
Colon Cancer (Liver Metastases)-Continuous s.c. infusionPercentage of liver occupied by metastases decreased from 20.55% to 7.46%.[9]

Mechanism of Action and Signaling Pathways

This compound and its comparators exert their anti-tumor effects by targeting microtubule dynamics and associated signaling pathways.

This compound

This compound is a microtubule destabilizing agent that binds to the colchicine-binding site on tubulin, leading to G2/M cell cycle arrest and apoptosis.[2] A key feature of its mechanism is the inhibition of critical transcription factors involved in tumor progression and angiogenesis, including Hypoxia-Inducible Factor-1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[1] The inhibition of HIF-1α and STAT3 leads to reduced expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[3][4]

ENMD_1198_Pathway cluster_cell Tumor Cell ENMD1198 This compound Tubulin Microtubule Destabilization ENMD1198->Tubulin HIF1a HIF-1α Inhibition ENMD1198->HIF1a STAT3 STAT3 Inhibition ENMD1198->STAT3 NFkB NF-κB Inhibition ENMD1198->NFkB G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis TumorGrowth Tumor Growth↓ Apoptosis->TumorGrowth VEGF VEGF Expression↓ HIF1a->VEGF STAT3->VEGF Angiogenesis Angiogenesis↓ VEGF->Angiogenesis Angiogenesis->TumorGrowth

Caption: this compound signaling pathway.

Paclitaxel

Paclitaxel is a microtubule stabilizing agent that binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of abnormal microtubule structures, resulting in G2/M phase cell cycle arrest and induction of apoptosis.[10]

Paclitaxel_Pathway cluster_cell Tumor Cell Paclitaxel Paclitaxel Tubulin Microtubule Stabilization Paclitaxel->Tubulin G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis TumorGrowth Tumor Growth↓ Apoptosis->TumorGrowth

Caption: Paclitaxel signaling pathway.

Combretastatin A4

Combretastatin A4 is a vascular disrupting agent (VDA) that primarily targets tumor vasculature. It binds to the colchicine site on the tubulin of endothelial cells, leading to a change in cell shape and subsequent disruption of the tumor blood vessels. This results in a rapid shutdown of blood flow to the tumor, leading to extensive tumor necrosis.[3]

Combretastatin_A4_Pathway cluster_vessel Tumor Vasculature CA4 Combretastatin A4 EndothelialTubulin Endothelial Cell Microtubule Disruption CA4->EndothelialTubulin VesselDisruption Vascular Disruption EndothelialTubulin->VesselDisruption BloodFlow Blood Flow Shutdown VesselDisruption->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis TumorGrowth Tumor Growth↓ Necrosis->TumorGrowth

Caption: Combretastatin A4 signaling pathway.

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in this guide.

Xenograft Tumor Models

1. Cell Lines and Culture:

  • MDA-MB-231 (Human Breast Adenocarcinoma): Cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • HUH-7 (Human Hepatocellular Carcinoma): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • MAC 15 (Murine Adenocarcinoma of the Colon): Maintained in appropriate culture medium and conditions.

2. Animal Models:

  • Athymic nude mice (nu/nu), typically 6-8 weeks old, are used for xenograft studies.

3. Tumor Implantation:

  • Subcutaneous Model: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of the mice.

  • Orthotopic Model (Breast): 1 x 10^6 to 2.5 x 10^6 MDA-MB-231 cells are injected into the mammary fat pad.

  • Orthotopic Model (Liver): Tumor fragments or a cell suspension of HUH-7 cells are implanted directly into the liver.

4. Treatment Administration:

  • This compound is typically administered orally via gavage.

  • Paclitaxel is often administered intraperitoneally.

  • Combretastatin A4 Phosphate (a prodrug of Combretastatin A4) is administered intraperitoneally or via continuous subcutaneous infusion.

5. Monitoring and Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

  • Survival studies monitor the lifespan of the animals post-treatment.

  • Immunohistochemical analysis of tumor tissues is performed to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231, HUH-7) start->cell_culture tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation tumor_growth Allow Tumor Growth (to palpable size) tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound, Paclitaxel, etc.) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival, IHC) monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo xenograft studies.

References

ENMD-1198: A Comparative Analysis of Cross-Resistance with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of ENMD-1198, a novel microtubule-destabilizing agent, with other established anticancer drugs. The information presented is supported by experimental data to aid in the evaluation of this compound for further drug development and clinical application.

Overview of this compound

This compound is an orally active, small-molecule inhibitor of microtubule polymerization that binds to the colchicine site on β-tubulin. Its mechanism of action extends beyond simple microtubule disruption, as it has been shown to inhibit critical signaling pathways involved in tumor progression and angiogenesis, including Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-κB (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This multi-targeted approach suggests a potential for efficacy in a broad range of malignancies.

Cross-Resistance Profile of this compound

A key concern in the development of new anticancer agents is the potential for cross-resistance with existing therapies, which can limit their clinical utility. Studies have been conducted to characterize the cross-resistance profile of tumor cells that have acquired resistance to this compound.

Quantitative Comparison of Drug Sensitivity

The following table summarizes the in vitro cross-resistance of a human ovarian carcinoma cell line (1A9) with acquired resistance to this compound against various anticancer drugs. The resistance factor is calculated as the ratio of the IC50 (the concentration of drug that inhibits 50% of cell growth) of the resistant cell line to that of the parental, drug-sensitive cell line.

Drug ClassDrugResistance Factor (Fold-Increase in IC50) in this compound Resistant 1A9 Cells
Microtubule-Destabilizing Agents (Colchicine Site Binders) This compound~100
2-Methoxyestradiol (2ME2)~100
Combretastatin A-411
Colchicine8
Microtubule-Destabilizing Agents (Vinca Alkaloid Site Binders) Vincristine2.4
Microtubule-Stabilizing Agents (Taxanes) Docetaxel1

Data sourced from a study on a human ovarian carcinoma cell line with acquired resistance to this compound.[3]

The data indicates that cells with high-level resistance to this compound exhibit significant cross-resistance to its parent compound, 2ME2, and moderate cross-resistance to other colchicine-site binders like combretastatin and colchicine.[3] Notably, these cells show minimal to no cross-resistance to the vinca alkaloid, vincristine, and the taxane, docetaxel.[3] This suggests that the mechanism of resistance to this compound is specific to colchicine-site binders and does not confer broad resistance to other classes of microtubule-targeting agents. The lack of cross-resistance to docetaxel is a particularly important finding, as taxanes are a cornerstone of treatment for many cancers.

Experimental Protocols

Generation of this compound Resistant Cell Line (1A9-1198R)

This protocol describes the generation of a cell line with acquired resistance to this compound, based on established methodologies for inducing drug resistance in vitro.

1. Cell Culture:

  • The human ovarian carcinoma cell line 1A9 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Dose Escalation:

  • Parental 1A9 cells are continuously exposed to increasing concentrations of this compound.

  • The initial concentration of this compound is the IC50 value for the parental cell line.

  • The concentration is gradually increased in a stepwise manner as the cells develop resistance and resume proliferation.

  • At each step, the drug concentration is typically increased by a factor of 1.5 to 2.

  • The process of dose escalation is continued until the cells are able to proliferate in a concentration of this compound that is approximately 100-fold higher than the initial IC50.

3. Clonal Selection and Expansion:

  • Once the desired level of resistance is achieved, single-cell clones are isolated from the resistant population using limiting dilution or cloning cylinders.

  • Each clone is then expanded to establish a stable, homogenous resistant cell line (e.g., 1A9-1198R).

4. Confirmation of Resistance:

  • The resistance of the established cell line is confirmed by performing a cytotoxicity assay to determine the IC50 of this compound and comparing it to the IC50 of the parental 1A9 cell line.

In Vitro Cross-Resistance Cytotoxicity Assay

This protocol outlines the procedure for determining the cross-resistance of the this compound resistant cell line to other anticancer drugs.

1. Cell Seeding:

  • Parental (1A9) and this compound resistant (1A9-1198R) cells are seeded into 96-well plates at a density of 5,000 cells per well.

  • The cells are allowed to attach and grow for 24 hours.

2. Drug Treatment:

  • A panel of anticancer drugs (e.g., 2-methoxyestradiol, combretastatin, colchicine, vincristine, docetaxel) are prepared in a series of dilutions.

  • The culture medium is replaced with medium containing the various concentrations of the test drugs.

  • Each drug concentration is tested in triplicate.

  • Control wells with no drug are also included.

3. Incubation:

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

4. Cell Viability Assessment (MTT Assay):

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • The resistance factor for each drug is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ENMD_1198_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates MAPK MAPK Pathway Receptor->MAPK Activates JAK JAK Receptor->JAK Activates ENMD1198 This compound Tubulin β-Tubulin ENMD1198->Tubulin Binds to Colchicine Site HIF1a HIF-1α ENMD1198->HIF1a Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) ENMD1198->NFkB_p65_p50_nuc Inhibits Nuclear Translocation STAT3_nuc STAT3 ENMD1198->STAT3_nuc Inhibits Activation Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Target_Genes Target Gene Transcription (e.g., VEGF) Microtubule->Target_Genes Induces Apoptosis IKK IKK Complex PI3K_Akt->IKK Activates PI3K_Akt->HIF1a Stabilizes MAPK->IKK Activates MAPK->HIF1a Stabilizes IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3_nuc Translocates HIF1a->Target_Genes NFkB_p65_p50_nuc->Target_Genes STAT3_nuc->Target_Genes

Caption: Mechanism of Action of this compound.

Drug_Resistance_Workflow start Parental Cancer Cell Line (e.g., 1A9) culture Continuous Culture with Increasing Concentrations of this compound start->culture cytotoxicity_assay Cytotoxicity Assay (MTT) start->cytotoxicity_assay selection Selection of Resistant Population culture->selection cloning Single-Cell Cloning selection->cloning expansion Expansion of Resistant Clones cloning->expansion resistant_line Stable this compound Resistant Cell Line (e.g., 1A9-1198R) expansion->resistant_line resistant_line->cytotoxicity_assay cross_resistance Determine IC50 Values for This compound & Other Anticancer Drugs cytotoxicity_assay->cross_resistance analysis Calculate Resistance Factor cross_resistance->analysis

Caption: Experimental Workflow for Generating and Characterizing Drug-Resistant Cell Lines.

Conclusion

The preclinical data on this compound suggests a favorable cross-resistance profile. Its lack of significant cross-resistance with taxanes and vinca alkaloids in an this compound-resistant ovarian cancer cell line is a promising characteristic. This indicates that this compound could potentially be effective in tumors that have developed resistance to these widely used classes of chemotherapeutic agents. The unique mechanism of action, targeting both microtubules and key signaling pathways, may also contribute to its distinct resistance profile. Further studies are warranted to explore the cross-resistance of this compound in a broader range of cancer cell lines and to elucidate the full spectrum of its resistance mechanisms. This information will be critical in guiding the clinical development and strategic positioning of this compound in the landscape of cancer therapy.

References

A Comparative Analysis of ENMD-1198 and Paclitaxel Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical potency of two microtubule-targeting agents, ENMD-1198 and paclitaxel. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective anti-cancer activities.

Executive Summary

This compound and paclitaxel are both potent anti-cancer agents that interfere with microtubule dynamics, a critical process for cell division. However, they exhibit opposing mechanisms of action. Paclitaxel is a well-established microtubule stabilizer , while this compound acts as a microtubule destabilizing agent.

Based on available in vitro data, paclitaxel generally demonstrates significantly higher potency, with inhibitory concentrations in the nanomolar (nM) range across a variety of cancer cell lines. In contrast, this compound shows efficacy in the micromolar (µM) range. It is crucial to note that these values are derived from separate studies with differing experimental conditions, and therefore, direct comparison should be approached with caution.

Beyond its effect on microtubules, this compound has been shown to inhibit key signaling pathways involved in tumor progression and angiogenesis, including HIF-1α, NF-κB, and STAT3, suggesting a multi-targeted mechanism of action.

Data Presentation

In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines as reported in preclinical studies.

Table 1: this compound IC50 Values

Cell LineCancer TypeIC50 (µM)Reference
HUH-7Hepatocellular Carcinoma2.5[1]
HepG2Hepatocellular Carcinoma2.5[1]
MDA-MB-231Breast Cancer0.4[2]

Table 2: Paclitaxel IC50 Values

Cell LineCancer TypeIC50 (nM)Reference
Panel of 8 Human Tumor Cell LinesVarious2.5 - 7.5[3][4]
MCF-7Breast Cancer3500[5]
MDA-MB-231Breast Cancer300[5]
SKBR3Breast Cancer4000[5]
BT-474Breast Cancer19[5]
Non-Small Cell Lung Cancer (Median)Lung Cancer9400 (24h exposure)[6]
Small Cell Lung Cancer (Median)Lung Cancer25000 (24h exposure)[6]

Mechanism of Action

Paclitaxel: Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The resulting mitotic arrest ultimately leads to apoptosis.

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-Tubulin Subunits Paclitaxel->Tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin->Microtubules Assembly Microtubules->Tubulin Disassembly (Blocked) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound: Microtubule Destabilization and Signal Pathway Inhibition

This compound, an analog of 2-methoxyestradiol, binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cell cycle arrest at the G2/M phase and apoptosis.[8] In addition to its direct effects on microtubules, this compound has been shown to inhibit the activity of several key transcription factors.[9]

ENMD1198_Pathway cluster_cell Cancer Cell ENMD1198 This compound Tubulin Tubulin (Colchicine Site) ENMD1198->Tubulin Binds to HIF1a HIF-1α ENMD1198->HIF1a Inhibits NFkB NF-κB ENMD1198->NFkB Inhibits STAT3 STAT3 ENMD1198->STAT3 Inhibits Microtubules Microtubules Tubulin->Microtubules Inhibits Assembly Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Destabilization leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Proliferation STAT3->Proliferation Promotes

Caption: this compound's dual mechanism of action.

Experimental Protocols

Cell Viability Assays (General Protocol)

The IC50 values presented in this guide were primarily determined using cell viability assays such as the MTT or clonogenic assays. The general workflow for these experiments is as follows:

Cell_Viability_Workflow start Seed cancer cells in multi-well plates incubation1 Allow cells to adhere overnight start->incubation1 treatment Treat cells with a range of drug concentrations incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation2 assay Add viability reagent (e.g., MTT) incubation2->assay incubation3 Incubate to allow for color development assay->incubation3 measurement Measure absorbance with a plate reader incubation3->measurement analysis Calculate cell viability and determine IC50 values measurement->analysis end Results analysis->end

Caption: General workflow for a cell viability assay.

Specific Methodologies:

  • This compound in Hepatocellular Carcinoma Cells: The IC50 of this compound in HUH-7 and HepG2 cells was determined after 24 hours of treatment using an MTT assay.[1]

  • Paclitaxel in a Panel of Human Tumor Cell Lines: The cytotoxicity of paclitaxel was evaluated using in vitro clonogenic assays after 24 hours of drug exposure.[4]

  • Paclitaxel in Breast Cancer Cell Lines: IC50 values for paclitaxel in MCF-7, MDA-MB-231, SKBR3, and BT-474 cell lines were determined using an MTT assay. The exact duration of treatment was not specified in the available abstract.[5]

Conclusion

While both this compound and paclitaxel target microtubules, available preclinical data suggest that paclitaxel is a more potent cytotoxic agent in vitro, with activity in the nanomolar range compared to the micromolar activity of this compound. However, the dual mechanism of action of this compound, which includes the inhibition of key oncogenic signaling pathways, may offer therapeutic advantages that are not solely dependent on its direct cytotoxic potency. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two agents.

References

Synergistic Potential of ENMD-1198 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-1198, a novel microtubule destabilizing agent, has demonstrated significant preclinical antitumor activity as a single agent. This guide explores the synergistic effects of this compound when combined with other therapeutic agents, providing a comparative analysis of its performance supported by available experimental data. The focus is on providing researchers and drug development professionals with a clear, data-driven overview of combination strategies that could enhance the therapeutic potential of this compound.

Combination with Vincristine in Leukemia: A Synergistic Partnership

Preclinical studies have identified a promising synergistic interaction between this compound and the widely used chemotherapeutic agent, vincristine, in the context of leukemia.

In Vivo Efficacy: Prolonged Survival in Leukemia Xenograft Model

A key preclinical study investigated the combination of this compound and vincristine in a human acute lymphoblastic leukemia (ALL) xenograft mouse model. The results demonstrated a significant survival advantage for the combination therapy compared to either agent alone.

Table 1: In Vivo Efficacy of this compound and Vincristine Combination in an ALL Xenograft Model

Treatment GroupDosage and ScheduleOutcomeStatistical Significance
Vehicle Control---
This compound50 mg/kg, daily for 28 days (intraperitoneal)Increased mouse survival ratesp < 0.005 (vs. vehicle)
Vincristine (VCR)0.5 mg/kg, weekly for 4 weeks (intraperitoneal)Increased mouse survival ratesNot specified
This compound + VCR50 mg/kg this compound (daily for 28 days) + 0.5 mg/kg VCR (weekly for 4 weeks)Significantly prolonged mouse survival rates compared to single agent treatments (Leukemia Growth Delay of 35.19 days)p < 0.005 (combination vs. single agents)[1]
Mechanistic Insights into Synergy

The synergistic effect of the this compound and vincristine combination is attributed to a multi-faceted mechanism of action. In vitro functional analysis in CCRF-CEM leukemia cells revealed that the combination treatment leads to:

  • Cell Cycle Arrest: The cells were arrested at the G2/M phase of the cell cycle.

  • Induction of Apoptosis: A subsequent increase in the sub-G1 (apoptotic) cell population was observed.

  • Modulation of Key Signaling Proteins: The combination resulted in decreased levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Janus Kinase 2 (JAK-2) proteins.[1]

Synergy_Mechanism cluster_agents Therapeutic Agents cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets ENMD1198 This compound G2M_Arrest G2/M Phase Arrest ENMD1198->G2M_Arrest HIF1a HIF-1α ENMD1198->HIF1a JAK2 JAK-2 ENMD1198->JAK2 Vincristine Vincristine Vincristine->G2M_Arrest Vincristine->HIF1a Vincristine->JAK2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Leukemia_Cell_Death Leukemia Cell Death Apoptosis->Leukemia_Cell_Death

Caption: In vivo experimental workflow for combination therapy.

Experimental Protocols

In Vivo Breast Cancer-Induced Osteolysis Model

  • Animal Model: A mouse model of breast cancer-induced osteolysis was utilized.

  • Treatment Initiation: Treatment started 7 days after the inoculation of cancer cells.

  • Endpoint: Tumor burden was assessed at day 21 of the study.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound holds significant potential for synergistic activity when combined with other anticancer agents. The combination of this compound with vincristine in leukemia models is particularly compelling, demonstrating a clear survival benefit and a partially elucidated mechanism of action. The initial findings with cyclophosphamide in a breast cancer model also warrant further investigation.

Future research should focus on:

  • Quantitative In Vitro Synergy Analysis: Determining Combination Index (CI) values for the this compound and vincristine combination across various leukemia cell lines to provide a more robust quantitative measure of synergy.

  • Elucidation of the Full Mechanistic Picture: Further studies are needed to fully understand the molecular interplay between this compound and its combination partners.

  • Exploration of Other Combination Partners: Investigating the synergistic potential of this compound with a broader range of chemotherapeutic and targeted agents across different cancer types is a logical next step.

  • Detailed In Vivo Studies for the Cyclophosphamide Combination: Conducting more comprehensive in vivo studies with the this compound and cyclophosphamide combination to confirm and quantify the synergistic effects on tumor growth and survival in breast cancer models.

This guide provides a foundational understanding of the current knowledge regarding the synergistic effects of this compound. As more data becomes available, this information will be crucial for designing rational combination therapies to improve patient outcomes in oncology.

References

ENMD-1198 Demonstrates Efficacy in Drug-Resistant Cancer Models, Outperforming Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Rockville, MD – The novel anti-cancer agent ENMD-1198 has shown significant efficacy in preclinical models of drug-resistant cancers, including leukemia, ovarian, and breast cancer. Studies indicate that this compound can overcome resistance to commonly used chemotherapeutics such as vincristine, paclitaxel, and doxorubicin, offering a potential new therapeutic avenue for patients with refractory disease.

This compound is a microtubule destabilizing agent that works by binding to the colchicine-binding site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.[1] Its mechanism of action also involves the inhibition of key signaling pathways that promote tumor growth and survival, including Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-κB (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[2] This multi-targeted approach may contribute to its effectiveness in cancers that have developed resistance to single-target agents.

Comparative Efficacy in Drug-Resistant Cancer Models

In Vitro Studies:

Data from multiple studies demonstrate the potent activity of this compound against a panel of drug-resistant cancer cell lines. A key finding is the lack of significant cross-resistance with other microtubule-targeting agents. For instance, in a vincristine-resistant subline of the CCRF-CEM human lymphoblastic leukemia cell line, this compound showed minimal loss of activity compared to the parental, drug-sensitive cell line. Specifically, a vinblastine-selected cell line with resistance to its parent compound showed only a 1.6-fold increase in resistance to this compound.[1]

To provide a comparative overview, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and standard chemotherapeutic agents in various drug-sensitive and drug-resistant cancer cell lines.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance Index (RI)
Leukemia
CCRF-CEMVincristine~7.371 nM[3]>10,000 nM[3]>1350
This compound Not ReportedNot ReportedNo significant cross-resistance[1]
Ovarian Cancer
A2780Paclitaxel~10.51 nM[4]~152.80 nM[4]~14.5
This compound Not ReportedNot Reported
Breast Cancer
MCF-7Doxorubicin~0.110 µM[5]~1.17 µM (ADR-1)~10.6
This compound Not ReportedNot Reported

Note: While specific IC50 values for this compound in these exact resistant lines were not available in the reviewed literature, the qualitative data strongly suggests a low potential for cross-resistance.

In Vivo Studies:

The anti-tumor activity of this compound has also been demonstrated in animal models of drug-resistant cancer. In a xenograft model using the vincristine-resistant human acute lymphoblastic leukemia (ALL) cell line ALL7, daily oral administration of this compound at 100 mg/kg significantly prolonged the survival of the mice, with a leukemia growth delay of 21.5 days compared to the vehicle control.[6] This particular xenograft model was noted to be the least sensitive to vincristine among the models tested, highlighting the potential of this compound in a clinically relevant resistant setting.[6]

Furthermore, in a separate study, the combination of this compound (50 mg/kg, daily) and vincristine (0.5 mg/kg, weekly) in the same ALL7 xenograft model resulted in a synergistic effect, significantly prolonging mouse survival with a leukemia growth delay of 35.19 days.[6]

Mechanism of Action and Signaling Pathways

This compound's efficacy in drug-resistant models is likely attributed to its multi-faceted mechanism of action. By destabilizing microtubules, it disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

ENMD1198 This compound Microtubules Microtubule Polymerization ENMD1198->Microtubules Inhibits HIF1a HIF-1α ENMD1198->HIF1a Inhibits STAT3 STAT3 ENMD1198->STAT3 Inhibits NFkB NF-κB ENMD1198->NFkB Inhibits Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Tumor_Growth Tumor Growth & Survival HIF1a->Tumor_Growth Promotes STAT3->Tumor_Growth Promotes NFkB->Tumor_Growth Promotes

Caption: Mechanism of Action of this compound.

In addition to its direct effect on microtubules, this compound inhibits the activity of key transcription factors HIF-1α, STAT3, and NF-κB. These factors are often constitutively active in cancer cells and contribute to tumor progression, angiogenesis, and drug resistance. The inhibition of these pathways by this compound represents a significant advantage over conventional microtubule-targeting agents.

Experimental Protocols

Cell Viability (MTT) Assay:

The cytotoxic effects of this compound and comparator drugs were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of the respective drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: Plates were incubated for 2 to 4 hours at 37°C until a purple precipitate was visible.

  • Solubilization: 100 µL of a detergent reagent (e.g., a solution of 40% dimethylformamide and 16% sodium dodecyl sulfate in 2% acetic acid) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 plate_cells Plate cells in 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight add_drug Add serial dilutions of drug incubate_overnight->add_drug incubate_drug Incubate for 48-72 hours add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: MTT Assay Workflow.

Western Blot Analysis for HIF-1α and STAT3:

  • Cell Lysis: Cells were treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against HIF-1α, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Human Leukemia Xenograft Model:

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice were used.

  • Cell Implantation: 1 x 10⁶ human ALL cells (e.g., ALL7) were injected intravenously into the mice.

  • Engraftment Monitoring: Engraftment was monitored by weekly peripheral blood analysis for the presence of human CD45+ cells.

  • Treatment Initiation: Treatment was initiated when the percentage of human CD45+ cells reached approximately 1% of the total peripheral blood mononuclear cells.

  • Drug Administration: this compound was administered daily by oral gavage at a dose of 100 mg/kg. Comparator drugs (e.g., vincristine) were administered as per their established protocols.

  • Monitoring: Mice were monitored daily for signs of toxicity, and body weight was recorded twice weekly.

  • Efficacy Endpoint: The primary endpoint was overall survival, and leukemia growth delay was calculated.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for drug-resistant cancers. Its ability to overcome resistance to standard chemotherapies, coupled with its multi-targeted mechanism of action, warrants further investigation in clinical settings. The preclinical data presented here provide a strong rationale for the continued development of this compound as a novel treatment option for patients with advanced and refractory malignancies.

References

A Comparative Analysis of ENMD-1198 and Colchicine: Microtubule-Targeting Agents in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two microtubule-targeting agents, ENMD-1198 and colchicine. While both compounds interact with tubulin, they possess distinct pharmacological profiles and have been investigated in different therapeutic contexts. This document aims to objectively compare their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Introduction

This compound is a novel, orally active small molecule that acts as a microtubule destabilizing agent. It is an analog of 2-methoxyestradiol (2ME2) designed for improved metabolic stability and pharmacokinetic properties.[1] this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells.[1][2] Its development has primarily focused on oncology, with preclinical studies demonstrating significant anti-tumor and anti-angiogenic activity.[1][3]

Colchicine is a well-established natural alkaloid derived from the autumn crocus (Colchicum autumnale). It is a potent inhibitor of microtubule polymerization, also by binding to the colchicine-binding site on tubulin.[4] This disruption of microtubule function underlies its anti-mitotic and anti-inflammatory effects.[5] Clinically, colchicine is widely used for the treatment of gout and Familial Mediterranean Fever. More recently, its anti-inflammatory properties have led to investigations into its potential for treating cardiovascular diseases.[6] While not a frontline cancer therapy due to its narrow therapeutic index, its anti-proliferative effects have been explored in various cancer models.

Mechanism of Action: A Tale of Two Tubulin Binders

Both this compound and colchicine exert their primary effects by binding to the same site on β-tubulin, thereby inhibiting microtubule polymerization. However, the downstream consequences and modulated signaling pathways show notable differences.

This compound 's anti-cancer activity extends beyond simple microtubule disruption. It has been shown to inhibit key transcription factors involved in tumor progression and angiogenesis, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] By downregulating these factors, this compound can reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to its anti-angiogenic effects.[8]

Colchicine , on the other hand, is well-characterized for its potent anti-inflammatory effects, which are intricately linked to its microtubule-disrupting properties. It inhibits neutrophil motility and activity, key components of the inflammatory response.[5] Furthermore, colchicine has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory cascade by activating interleukin-1β (IL-1β).[6][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and colchicine from various preclinical studies. It is important to note that these values are from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
This compoundHUH-7Hepatocellular Carcinoma2.5 µM[11]
This compoundHepG2Hepatocellular Carcinoma2.5 µM[11]
This compoundMDA-MB-231Breast CarcinomaNot specified[1]
ColchicineAGSGastric Cancer~6 ng/mL (~15 nM)[12]
ColchicineNCI-N87Gastric Cancer~6 ng/mL (~15 nM)[12]
ColchicineHT-29Colon Adenocarcinoma~1.5 µM
ColchicineHCT-116Colon Carcinoma~7 µM
ColchicineMCF-7Breast Adenocarcinoma~1 µM
ColchicineA549Lung Carcinoma3.9 nM[13]
ColchicineMDA-MB-231Breast Carcinoma2.2 nM[13]
ColchicineHEPG2Hepatocellular Carcinoma3 nM[13]

Table 2: In Vivo Anti-tumor Efficacy

CompoundCancer ModelDosing RegimenOutcomeReference
This compoundMDA-MB-231 (Breast) Orthotopic Xenograft200 mg/kg/day, oralSignificant reduction in tumor volume[1]
This compoundLewis Lung Carcinoma Metastatic Model200 mg/kg/day, oralSignificantly improved median survival time[1]
This compoundHUH-7 (HCC) Subcutaneous Xenograft200 mg/kg/daySignificant reduction in tumor growth and vascularization[8]
ColchicineNCI-N87 (Gastric) Xenograft0.05 or 0.10 mg/kg/daySuppressed tumor volume[14]
ColchicineNCI-N87 (Gastric) Xenograft0.07 mg/kg/dayLower increased tumor volume ratios and tumor growth rates[5][15]

Table 3: Preclinical Pharmacokinetic Parameters (Mouse)

CompoundParameterValueNotesReference
This compoundCmaxDose-proportional increase from 5-30 mg/m²Data from Phase 1 clinical trial in cancer patients, not mouse model.[3]
This compoundStability>65% remaining after 2-h incubation with hepatocytesCompared to 2ME2, indicating improved metabolic stability.[1]
ColchicineT1/22.4 - 3.4 hFrom a study with a benzenesulfonamide perforin inhibitor.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and can be adapted for the comparative analysis of this compound and colchicine.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (absorbance) at 340 nm.

Methodology:

  • Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compounds (this compound, colchicine) dissolved in an appropriate solvent (e.g., DMSO), and a positive control (e.g., paclitaxel for stabilization, another known destabilizer for comparison).

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.

    • Add the test compound or vehicle control to the reaction mixture.

    • Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

    • Immediately begin measuring the absorbance at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of the test compounds to the vehicle control.

Cell Cycle Analysis

Principle: This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, which is stained with a fluorescent dye like Propidium Iodide (PI).

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, colchicine, or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to identify early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound, colchicine, or vehicle control as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Model

Principle: This in vivo assay evaluates the anti-tumor efficacy of a compound in an animal model, typically immunodeficient mice, bearing human tumor xenografts.

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., MDA-MB-231, NCI-N87) to a sufficient number.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously or orthotopically inject the cell suspension into immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound, colchicine, or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Survival studies can also be conducted by monitoring the time to a predetermined endpoint.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and colchicine, as well as a typical experimental workflow for their in vitro evaluation.

Signaling Pathways

ENMD_1198_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt MAPK/Erk MAPK/Erk This compound->MAPK/Erk Tubulin->Microtubules Polymerization HIF-1α Protein Synthesis HIF-1α Protein Synthesis Microtubules->HIF-1α Protein Synthesis Disruption inhibits HIF-1α HIF-1α HIF-1α Protein Synthesis->HIF-1α STAT3 STAT3 STAT3->p-STAT3 Phosphorylation p-STAT3->HIF-1α Co-activates PI3K/Akt->HIF-1α Protein Synthesis VEGF Transcription VEGF Transcription HIF-1α->VEGF Transcription Activates

Caption: this compound Signaling Pathway.

Colchicine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to colchicine site Microtubules Microtubules Colchicine->Microtubules Inhibits Polymerization Inflammatory Stimuli\n(e.g., MSU crystals) Inflammatory Stimuli (e.g., MSU crystals) NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli\n(e.g., MSU crystals)->NLRP3 Inflammasome Activates NF-κB Pathway NF-κB Pathway Inflammatory Stimuli\n(e.g., MSU crystals)->NF-κB Pathway Tubulin->Microtubules Polymerization Microtubules->NLRP3 Inflammasome Disruption inhibits assembly Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage NF-κB NF-κB NF-κB Pathway->NF-κB Pro-IL-1β Transcription Pro-IL-1β Transcription NF-κB->Pro-IL-1β Transcription

Caption: Colchicine Anti-inflammatory Signaling Pathway.

Experimental Workflows

In_Vitro_Evaluation_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment\n(this compound or Colchicine) Compound Treatment (this compound or Colchicine) Cell Culture->Compound Treatment\n(this compound or Colchicine) Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Compound Treatment\n(this compound or Colchicine)->Cell Viability Assay\n(MTT) Cell Cycle Analysis\n(Flow Cytometry, PI Staining) Cell Cycle Analysis (Flow Cytometry, PI Staining) Compound Treatment\n(this compound or Colchicine)->Cell Cycle Analysis\n(Flow Cytometry, PI Staining) Apoptosis Assay\n(Flow Cytometry, Annexin V/PI) Apoptosis Assay (Flow Cytometry, Annexin V/PI) Compound Treatment\n(this compound or Colchicine)->Apoptosis Assay\n(Flow Cytometry, Annexin V/PI) Data Analysis Data Analysis Cell Viability Assay\n(MTT)->Data Analysis Cell Cycle Analysis\n(Flow Cytometry, PI Staining)->Data Analysis Apoptosis Assay\n(Flow Cytometry, Annexin V/PI)->Data Analysis End End Data Analysis->End

Caption: In Vitro Evaluation Workflow.

Conclusion

This compound and colchicine, while both targeting the same binding site on tubulin, present distinct profiles that make them suitable for different therapeutic applications. This compound emerges as a promising anti-cancer agent with a multi-faceted mechanism that includes the inhibition of key oncogenic signaling pathways, in addition to its primary microtubule-destabilizing activity. Its improved pharmacokinetic profile over its parent compound, 2ME2, further enhances its therapeutic potential.

Colchicine, a long-standing anti-inflammatory drug, continues to be a valuable therapeutic for inflammatory conditions. Its ability to disrupt microtubule function in immune cells and inhibit the NLRP3 inflammasome pathway underscores its potent anti-inflammatory effects. While its anti-cancer properties are evident in preclinical models, its clinical utility in oncology is limited by its toxicity.

For researchers in drug development, this comparative analysis highlights the potential for designing novel tubulin-binding agents with tailored pharmacological profiles. By understanding the distinct downstream effects of compounds that bind to the same target, it is possible to develop more effective and safer therapeutics for a range of diseases, from cancer to inflammatory disorders. Further head-to-head preclinical studies would be invaluable to more definitively delineate the comparative efficacy and safety of these two compounds.

References

A Head-to-Head Clinical Study: ENMD-1198 and its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-1198, a promising anti-cancer agent, and its analogs. We delve into its performance, supported by experimental data, to offer a clear perspective on its potential in oncology.

This compound is an orally active, small molecule analog of 2-methoxyestradiol (2ME2) that functions as a microtubule destabilizing agent.[1][2] Its structural modifications were designed to enhance metabolic stability and improve its anti-tumor efficacy compared to its parent compound.[3] Preclinical studies have demonstrated its activity in various cancer models, including breast, glioma, lung, and colon cancer.[1] This document synthesizes available data to facilitate a comparative understanding of this compound and its related compounds.

Comparative Efficacy: In Vitro Studies

This compound has been evaluated against its parent compound, 2-methoxyestradiol (2ME2), and other analogs, demonstrating superior or comparable activity in several key anti-cancer assays.

Table 1: Inhibition of Endothelial Cell Functions
ParameterThis compound2-Methoxyestradiol (2ME2)Cell LineReference
Proliferation IC50 ~0.5 µM~2.0 µMHMEC-1[4]
Motility Inhibition Significant at 0.5 µMSignificant at 2.0 µMHMEC-1[4]
Migration Inhibition More potent than 2ME2-HMEC-1[1][4]
Morphogenesis Inhibition Significant from 0.1 µMSignificant from 1.0 µMHMEC-1[4]
Vascular Disruption Significant from 0.25 µMSignificant from 2.0 µMHMEC-1[4]
Table 2: Antiproliferative Activity and Metabolic Stability of 2ME2 Analogs
CompoundMedian GI50 (µM)¹Metabolic Stability² (% remaining after 2h)Reference
This compound Improved vs. 2ME2>65%[5][6]
ENMD-1200 Improved vs. 2ME2>65%[5][6]
ENMD-1237 Similar to 2ME2>65%[5][6]
2-Methoxyestradiol (2ME2) -0%[5][6]

¹ As determined by the Developmental Therapeutics Program, National Cancer Institute/NIH across a panel of cancer cell lines.[6] ² Assessed by incubation with rat and human hepatocytes.[5][6]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects through the disruption of microtubule dynamics and the modulation of key signaling pathways involved in tumor progression and angiogenesis. A primary mechanism is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] The compound has also been shown to inhibit the phosphorylation of MAPK/Erk, PI-3K/Akt, and FAK.[7]

ENMD-1198_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinases Growth_Factors->Receptor_TK PI3K_Akt PI-3K/Akt Pathway Receptor_TK->PI3K_Akt MAPK_Erk MAPK/Erk Pathway Receptor_TK->MAPK_Erk FAK FAK Receptor_TK->FAK ENMD_1198 This compound Microtubules Microtubules ENMD_1198->Microtubules destabilizes ENMD_1198->PI3K_Akt inhibits ENMD_1198->MAPK_Erk inhibits ENMD_1198->FAK inhibits STAT3 STAT3 ENMD_1198->STAT3 inhibits activation HIF_1a HIF-1α ENMD_1198->HIF_1a inhibits activation PI3K_Akt->HIF_1a activates MAPK_Erk->STAT3 activates FAK->STAT3 activates STAT3->HIF_1a co-activates transcription Gene_Expression Target Gene Expression (e.g., VEGF) HIF_1a->Gene_Expression promotes Angiogenesis_Proliferation Angiogenesis & Cell Proliferation Gene_Expression->Angiogenesis_Proliferation leads to

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation (Alamar Blue Assay)

This assay quantitatively measures cell proliferation and viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, 2ME2). Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Alamar Blue Addition: Alamar Blue (resazurin) reagent is added to each well, typically at 10% of the total volume.

  • Incubation with Reagent: The plates are incubated for an additional 1-4 hours. During this time, viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The results are typically expressed as a percentage of the control, and IC50 values are calculated.

Wound Healing (Scratch) Assay

This method assesses collective cell migration.

  • Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Washing: The wells are gently washed with fresh medium to remove detached cells.

  • Treatment and Imaging (Time 0): The medium is replaced with fresh medium containing the test compounds or vehicle. The first images of the scratch in predefined locations are captured using a microscope.

  • Incubation and Time-Lapse Imaging: The plate is returned to the incubator, and images of the same locations are captured at regular intervals (e.g., every 6, 12, or 24 hours).

  • Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.

Wound_Healing_Assay_Workflow Wound Healing Assay Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Scratch Create a 'scratch' in the cell monolayer Seed_Cells->Create_Scratch Wash_Cells Wash to remove detached cells Create_Scratch->Wash_Cells Add_Treatment Add medium with test compounds Wash_Cells->Add_Treatment Image_T0 Image scratch at Time 0 Add_Treatment->Image_T0 Incubate Incubate and acquire time-lapse images Image_T0->Incubate Analyze_Data Measure gap area and calculate closure rate Incubate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a wound healing assay.

Transwell Migration Assay

This assay evaluates the chemotactic migration of cells.

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in the wells of a multi-well plate.

  • Chemoattractant Addition: The lower chamber is filled with medium containing a chemoattractant (e.g., serum or a specific growth factor). The upper chamber receives serum-free medium.

  • Cell Seeding: A suspension of cells in serum-free medium is added to the upper chamber of the Transwell insert.

  • Treatment: The test compounds are added to either the upper or lower chamber, or both, depending on the experimental design.

  • Incubation: The plate is incubated for a period that allows for cell migration but not proliferation (e.g., 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Imaging and Quantification: The stained cells are imaged under a microscope, and the number of migrated cells is counted in several representative fields. The results are expressed as the average number of migrated cells per field.

Conclusion

The available data strongly suggest that this compound is a potent anti-cancer agent with enhanced metabolic stability and greater in vitro efficacy compared to its parent compound, 2-methoxyestradiol. Its mechanism of action, involving microtubule disruption and inhibition of key pro-tumorigenic signaling pathways, makes it an attractive candidate for further clinical development. While direct, comprehensive head-to-head studies with other analogs like ENMD-1200 and ENMD-1237 are not extensively detailed in publicly accessible literature, the initial findings indicate that this class of compounds holds significant promise for cancer therapy. Further research is warranted to fully elucidate the comparative therapeutic potential of these analogs.

References

Validating ENMD-1198's Effect on HIF-1alpha Downstream Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-1198, a novel anti-cancer agent, with other alternative inhibitors of Hypoxia-Inducible Factor-1alpha (HIF-1α). The objective is to validate the efficacy of this compound in modulating HIF-1α and its downstream targets through the presentation of supporting experimental data, detailed protocols, and clear visualizations of the underlying biological pathways and experimental designs.

Introduction to this compound and HIF-1α Inhibition

This compound is an orally active, small molecule analog of 2-methoxyestradiol (2ME2), an endogenous metabolite of estradiol. It functions as a microtubule destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells[1][2]. A key mechanism of its anti-tumor activity is the inhibition of HIF-1α, a master transcriptional regulator of cellular response to hypoxia[3][4]. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF)[4][5]. By inhibiting HIF-1α, this compound can effectively suppress these pro-tumorigenic processes[3][4].

This guide compares this compound with its parent compound, 2ME2, and two other notable HIF-1α inhibitors, PX-478 and Bortezomib, to provide a clear perspective on its performance and potential as a therapeutic agent.

Comparative Data on HIF-1α Inhibitors

The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound and its comparators.

Table 1: In Vitro Cytotoxicity of HIF-1α Inhibitors

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound HMEC-1 (Endothelial)Proliferation0.4[6]
BMH29L (Endothelial)Proliferation3.8[6]
HUH-7 (Hepatocellular Carcinoma)Growth Inhibition~2.5[4]
HepG2 (Hepatocellular Carcinoma)Growth Inhibition~2.5[4]
2-Methoxyestradiol (2ME2) HMEC-1 (Endothelial)Proliferation2.3[6]
BMH29L (Endothelial)Proliferation8.2[6]
MDA-MB-435 (Breast Carcinoma)Proliferation1.38[1]
SK-OV-3 (Ovarian Carcinoma)Proliferation1.79[1]
PX-478 PC3 (Prostate Carcinoma)Cytotoxicity~20-30[7]
DU 145 (Prostate Carcinoma)Cytotoxicity~20-30[7]

Table 2: In Vivo Efficacy of HIF-1α Inhibitors in Xenograft Models

CompoundTumor ModelDosingKey FindingsReference
This compound HUH-7 (Hepatocellular Carcinoma)200 mg/kg/day, p.o.Significant reduction in tumor growth and vascularization.[3][3]
MDA-MB-231 (Breast Carcinoma)Not specifiedSignificant reduction in tumor volume.[8][8]
PX-478 PC14-PE6 (NSCLC)20 mg/kg/day, p.o.87% reduction in median primary lung tumor volume.[9][10][9][10]
NCI-H187 (SCLC)20 mg/kg/day, p.o.99% reduction in median primary lung tumor volume; 132% increase in median survival.[9][9]

Signaling Pathways and Experimental Visualization

To illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.

HIF1a_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α This compound This compound Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization HIF-1α Degradation HIF-1α Degradation Microtubule Destabilization->HIF-1α Degradation promotes HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE VEGF Gene VEGF Gene HRE->VEGF Gene activates VEGF Protein VEGF Protein VEGF Gene->VEGF Protein transcription & translation Angiogenesis Angiogenesis VEGF Protein->Angiogenesis

Figure 1: this compound Mechanism of Action on HIF-1α Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treatment Treatment with This compound or Alternatives Cancer Cell Lines->Treatment Hypoxia Induction Hypoxia (1% O2) Treatment->Hypoxia Induction Proliferation Assay Proliferation Assay (IC50 Determination) Treatment->Proliferation Assay Western Blot Western Blot (HIF-1α, VEGF) Hypoxia Induction->Western Blot RT-PCR RT-PCR (VEGF mRNA) Hypoxia Induction->RT-PCR ELISA ELISA (VEGF Secretion) Hypoxia Induction->ELISA Xenograft Model Cancer Cell Xenograft in Nude Mice Drug Administration Oral Gavage with This compound or Alternatives Xenograft Model->Drug Administration Tumor Measurement Tumor Volume Measurement Drug Administration->Tumor Measurement Bioluminescence Bioluminescence Imaging Drug Administration->Bioluminescence IHC Immunohistochemistry (HIF-1α, CD31) Tumor Measurement->IHC Logical_Relationship This compound This compound HIF-1α Inhibition HIF-1α Inhibition This compound->HIF-1α Inhibition leads to Decreased VEGF Decreased VEGF Expression & Secretion HIF-1α Inhibition->Decreased VEGF Reduced Angiogenesis Reduced Angiogenesis Decreased VEGF->Reduced Angiogenesis Tumor Growth Inhibition Tumor Growth Inhibition Reduced Angiogenesis->Tumor Growth Inhibition

References

Safety Operating Guide

Proper Disposal of ENMD-1198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of ENMD-1198, a microtubule destabilizing agent used in cancer research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Summary of Key Disposal and Safety Information

The following table summarizes critical data for the handling and disposal of this compound. This information is derived from available safety data sheets and general laboratory safety protocols.

ParameterInformationSource
Hazard Classification Considered non-hazardous for transport.Safety Data Sheet[1]
Primary Disposal Route Disposal must be in accordance with all applicable country, federal, state, and local regulations.Safety Data Sheet[1]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated materials as hazardous waste.Safety Data Sheet[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.Safety Data Sheet[1]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions.Safety Data Sheet[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the disposal of this compound from a research laboratory setting. This procedure is designed to meet general safety standards and regulatory expectations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

  • Waste Identification and Segregation:

    • Properly identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.

    • The container must be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a rigid container is appropriate. For liquid waste, use a screw-cap bottle.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • Provide the EHS team with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

A Generation of this compound Waste B Identify and Segregate Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly (Name, Hazard, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS E->F G EHS Transports for Final Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway for Safe Handling and Disposal Logic

This diagram outlines the decision-making process and key considerations for safely managing this compound from use to disposal.

cluster_prep Preparation & Use cluster_waste Waste Management A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Handle in a Ventilated Area B->C D Waste Generated C->D E Is it contaminated with this compound? D->E F Segregate as Hazardous Waste E->F Yes G Dispose in General Waste E->G No H Follow Institutional Disposal Protocol F->H

Caption: Decision pathway for handling and disposing of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling of ENMD-1198: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like ENMD-1198 is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to foster a secure laboratory environment and build confidence in handling this potent microtubule destabilizing agent.

This compound is an orally active, small molecule microtubule destabilizing agent and a 2-methoxyestradiol analogue with demonstrated antiproliferative and antiangiogenic activities.[1][2][3] As with many compounds in its class, it should be handled with a high degree of caution due to its potential cytotoxicity. While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicological data for this compound is not publicly available, the following guidelines are based on best practices for handling potent, investigational pharmaceutical compounds and available information on its biological activity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound, particularly in its solid, powdered form. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the designated handling area to protect against splashes and airborne particles.
Hand Protection Double Nitrile Gloves (Chemotherapy-rated)Two pairs of gloves should be worn, with the outer glove regularly changed, especially when handling stock solutions.
Body Protection Impervious Laboratory Coat or GownA disposable, solid-front gown that is resistant to chemical permeation is required.
Respiratory Protection N95 or Higher-Rated RespiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during routine laboratory procedures involving this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_weigh Weigh Solid this compound prep_workspace->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_culture Treat Cell Cultures or Administer to Animals prep_dissolve->exp_culture exp_incubate Incubate as per Protocol exp_culture->exp_incubate exp_analysis Analyze Experimental Results exp_incubate->exp_analysis cleanup_decon Decontaminate Work Surfaces exp_analysis->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe spill Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate Immediate Area (if necessary) alert->evacuate ppe Don Appropriate PPE from Spill Kit alert->ppe contain Contain the Spill ppe->contain cleanup Clean the Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.